SKA-121
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzo[g][1,3]benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGUERWMMMQFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SKA-121
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Positive Allosteric Modulation of KCa3.1
This compound functions as a positive-gating modulator of the KCa3.1 channel.[1][2] Its primary mechanism involves sensitizing the channel to intracellular calcium (Ca²⁺), thereby increasing the channel's open probability at a given Ca²⁺ concentration.[1] This is achieved by shifting the calcium-concentration response curve of the KCa3.1 channel to the left.[1]
The gating of KCa3.1 channels is intrinsically dependent on the binding of Ca²⁺ to calmodulin (CaM), a protein constitutively associated with the channel's calmodulin-binding domain (CaM-BD). This compound binds to a site at the interface between CaM and the CaM-BD. This interaction stabilizes the Ca²⁺-bound conformation of CaM, thus facilitating channel opening.
Structural and mutagenesis studies have identified key amino acid residues involved in the binding of this compound. It is suggested that benzothiazole/oxazole-type activators, including this compound, bind "deep" within the CaM-BD/CaM interface, forming a hydrogen bond with glutamic acid at position 54 (E54) on CaM. In the KCa3.1 channel, this compound is thought to form an additional hydrogen bond network with arginine at position 362 (R362). The selectivity of this compound for KCa3.1 over KCa2.3 is attributed to enhanced shape complementarity and hydrophobic interactions with serine at position 372 (S372) and methionine at position 368 (M368) on KCa3.1, as well as methionine at position 72 (M72) on CaM.
Signaling Pathway Diagram
Caption: Mechanism of this compound as a positive allosteric modulator of the KCa3.1 channel.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound on KCa Channels
| Channel | EC₅₀ (nM) | Assay Type | Reference |
| KCa3.1 | 109 ± 14 | Whole-cell patch-clamp | |
| KCa2.1 | 8,700 | Whole-cell patch-clamp | |
| KCa2.2 | 6,800 | Whole-cell patch-clamp | |
| KCa2.3 | 4,400 ± 1,600 | Whole-cell patch-clamp |
Table 2: Selectivity Profile of this compound
| Channel Type | Selectivity over KCa3.1 | Notes | Reference |
| KCa2.3 | 41-fold | ||
| Voltage-gated K⁺ (Kᵥ) Channels (Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1) | 200- to 400-fold | ||
| Voltage-gated Na⁺ (Naᵥ) Channels (Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7) | 200- to 400-fold | ||
| Voltage-gated Ca²⁺ (Caᵥ) Channels (Caᵥ1.2) | 200- to 400-fold |
Table 3: In Vivo Efficacy of this compound
| Species | Model | Dose | Effect | Reference |
| Mouse | Normotensive | 100 mg/kg (i.p.) | Significant lowering of mean arterial blood pressure | |
| Mouse | Hypertensive | 100 mg/kg (i.p.) | Significant lowering of mean arterial blood pressure | |
| Mouse | KCa3.1⁻/⁻ | 100 mg/kg (i.p.) | No effect on mean arterial blood pressure | |
| Porcine | Coronary Arteries (ex vivo) | EC₅₀ = 7.9 nM | Potentiation of bradykinin-induced endothelium-dependent relaxation |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is used to determine the potency and selectivity of this compound on various ion channels.
-
Cell Lines: HEK293 cells stably expressing the target ion channel (e.g., KCa3.1, KCa2.x).
-
Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier.
-
Internal (Pipette) Solution: Contains a buffered Ca²⁺ concentration (e.g., 250 nM free Ca²⁺) to elicit channel activity.
-
External (Bath) Solution: Standard physiological saline solution.
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit channel currents.
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the potentiation of the current at each concentration.
-
Construct a concentration-response curve and calculate the EC₅₀ value.
-
-
Data Analysis: The potentiation of the current by this compound is used to determine its efficacy and potency.
Experimental Workflow Diagram: In Vitro Patch-Clamp
Caption: A generalized workflow for determining the EC₅₀ of this compound using whole-cell patch-clamp.
In Vivo Blood Pressure Telemetry
This protocol is employed to assess the effect of this compound on blood pressure in a conscious, freely moving animal model.
-
Animal Model: Normotensive and hypertensive mice (e.g., C57Bl/6J), and KCa3.1 knockout mice.
-
Surgical Procedure: Implantation of a telemetric blood pressure transducer into the carotid artery.
-
Drug Administration:
-
Intraperitoneal (i.p.) Injection: this compound is dissolved in a vehicle such as peanut oil/DMSO (9:1 v/v) and administered at a specified dose (e.g., 100 mg/kg).
-
Oral Administration: this compound can be administered orally, potentially in drinking water.
-
-
Data Acquisition: Continuous monitoring of mean arterial blood pressure (MAP) and heart rate (HR) via the telemetry system.
-
Procedure:
-
Allow animals to recover from surgery and establish a baseline blood pressure reading.
-
Administer this compound or vehicle control.
-
Record MAP and HR for a specified duration post-administration.
-
-
Data Analysis: Compare the changes in MAP and HR between the this compound treated group and the vehicle control group.
Pharmacokinetics
Limited pharmacokinetic data for this compound in mice is available.
-
Half-life: Approximately 20 minutes.
-
Plasma Concentration: After a 10 mg/kg intravenous injection, plasma concentrations were 21.3 ± 2.4 µM at 5 minutes, 483 ± 231 nM at 1 hour, and 53 ± 44 nM at 4 hours.
-
Oral Bioavailability: Approximately 25%.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the KCa3.1 channel. Its high potency and selectivity make it a suitable candidate for further investigation into the therapeutic potential of KCa3.1 activation in conditions such as hypertension and vasodilation. The detailed mechanistic and methodological information provided in this guide serves as a foundational resource for researchers aiming to utilize this compound in their studies.
References
what is SKA-121 compound
An In-Depth Technical Guide to the KCa3.1 Activator SKA-121
Compound Overview
This compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1 channels.[3][4] Its mechanism of action involves sensitizing the KCa3.1 channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization. This activity underlies its observed effects on vascular tone and blood pressure.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine | |
| Molecular Formula | C₁₂H₁₀N₂O | |
| Molecular Weight | 198.22 g/mol | |
| CAS Number | 1820708-73-3 | |
| LogP | 1.79 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |
Pharmacological Data
This compound exhibits high potency and selectivity for KCa3.1 channels. The following tables summarize its key pharmacological parameters.
In Vitro Potency and Selectivity
| Target | Parameter | Value | Notes | Reference |
| KCa3.1 | EC₅₀ | 109 ± 14 nM | Whole-cell patch-clamp electrophysiology with 250 nM free Ca²⁺ in the internal solution. | |
| KCa2.1 | EC₅₀ | 8,700 nM | ||
| KCa2.2 | EC₅₀ | 6,800 nM | ||
| KCa2.3 | EC₅₀ | 4.4 ± 1.6 µM | 41-fold selectivity for KCa3.1 over KCa2.3. | |
| Kᵥ, Naᵥ, Caᵥ1.2 Channels | - | 200- to 400-fold selective | Tested against a panel of representative voltage-gated potassium (Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1), sodium (Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7), and calcium (Caᵥ1.2) channels. |
In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Half-life | ~20 minutes | 10 mg/kg intravenous | |
| Oral Bioavailability | ~25% | Oral administration | |
| Plasma Concentration | 21.3 ± 2.4 µM | 5 minutes post 10 mg/kg i.v. injection | |
| 483 ± 231 nM | 1 hour post 10 mg/kg i.v. injection | ||
| 53 ± 44 nM | 4 hours post 10 mg/kg i.v. injection |
In Vivo Efficacy in Mice
| Experiment | Dose | Effect | Notes | Reference |
| Blood Pressure Reduction | 100 mg/kg i.p. | Significantly lowers mean arterial blood pressure | Effect observed in normotensive and hypertensive wild-type mice, but not in KCa3.1⁻/⁻ mice. | |
| 30 mg/kg i.p. | No significant alteration in mean arterial blood pressure | |||
| Vasodilation | - | Potentiates bradykinin-induced vasodilation ex vivo | EC₅₀ of 7.9 nM for potentiation of bradykinin-induced endothelium-dependent relaxation in large porcine coronary arteries. |
Signaling Pathway and Mechanism of Action
This compound acts as a positive gating modulator of the KCa3.1 channel. The binding of intracellular Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel opening. This compound enhances the sensitivity of this gating mechanism to Ca²⁺, leading to channel opening at lower intracellular Ca²⁺ concentrations. This results in an increased K⁺ efflux, leading to hyperpolarization of the cell membrane. In vascular endothelial cells, this hyperpolarization leads to vasodilation and a subsequent decrease in blood pressure.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SKA-121: A Selective KCa3.1 Potassium Channel Activator
This technical guide provides a comprehensive overview of this compound, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization.
Introduction to KCa3.1 and this compound
The KCa3.1 channel, also known as IKCa1 or SK4, is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺).[1][2] Its activation is mediated by the binding of Ca²⁺ to calmodulin (CaM), a protein constitutively associated with the channel's C-terminus.[1][2][3] The subsequent efflux of potassium ions (K⁺) leads to membrane hyperpolarization. This change in membrane potential is a critical regulator of the driving force for Ca²⁺ influx, thereby modulating a variety of cellular processes including proliferation, migration, and immune responses. KCa3.1 channels are expressed in various non-excitable tissues and cells, such as T and B lymphocytes, macrophages, vascular endothelium, and fibroblasts, making them a promising therapeutic target for conditions like autoimmunity, fibrosis, and vascular diseases.
This compound (5-methylnaphtho[2,1-d]oxazol-2-amine) is a potent and selective activator of the KCa3.1 channel. It functions as a positive gating modulator, increasing the channel's sensitivity to intracellular Ca²⁺ and thereby enhancing its activity at physiological Ca²⁺ concentrations.
Mechanism of Action
This compound exerts its effect by binding to the interface between calmodulin (CaM) and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel. This allosteric modulation enhances the coupling between Ca²⁺ binding and channel gating, effectively shifting the calcium-concentration response curve of the channel to the left. This means the channel can be activated at lower intracellular Ca²⁺ concentrations. The resulting increase in K⁺ efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical gradient for Ca²⁺ entry through channels like store-operated Ca²⁺ channels.
The selectivity of this compound for KCa3.1 over the closely related KCa2 channels is attributed to specific molecular interactions. Structural modeling and mutagenesis studies suggest that this compound forms a hydrogen bond network with residue R362 in KCa3.1, an interaction that is less favorable in KCa2 channels where the corresponding residue is a serine. Furthermore, improved shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1 and M72 on CaM contribute to its enhanced selectivity.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various electrophysiological studies. The data highlights its significant selectivity for KCa3.1 over other potassium channel subtypes.
| Parameter | Target Channel | Value | Reference |
| EC₅₀ | KCa3.1 (IKCa1) | 109 nM | |
| KCa2.3 (SK3) | 4,400 nM (4.4 µM) | ||
| KCa2.2 (SK2) | 6,800 nM (6.8 µM) | ||
| KCa2.1 (SK1) | 8,700 nM (8.7 µM) | ||
| Selectivity | KCa3.1 vs KCa2.3 | ~40-fold | |
| KCa3.1 vs K_V & Na_V Channels | 200 to 400-fold |
| Pharmacokinetic Parameter | Species | Value | Reference |
| Half-life (t₁/₂) | Mouse | ~20 minutes | |
| Oral Bioavailability | Mouse | ~25% |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of this compound's effect on KCa3.1 channel activity.
Objective: To determine the EC₅₀ of this compound on KCa3.1 channels and assess its selectivity against other KCa channels.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the human KCa3.1 channel (e.g., HEK293 cells). Culture cells to 50-80% confluency.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (to achieve a free [Ca²⁺] of ~250 nM), 2 K₂ATP (pH 7.2 with KOH). The free Ca²⁺ concentration is critical and should be precisely calculated.
-
-
Recording:
-
Establish a whole-cell gigaseal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to elicit K⁺ currents.
-
After establishing a stable baseline current, perfuse the cell with the external solution containing varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV).
-
Plot the concentration-response curve by normalizing the current potentiation against the this compound concentration.
-
Fit the data to the Hill equation to determine the EC₅₀ value.
-
Repeat the protocol for cells expressing other channel subtypes (KCa2.1, KCa2.2, KCa2.3) to determine selectivity.
-
In Vivo Blood Pressure Measurement in Mice
This protocol assesses the physiological effect of this compound on cardiovascular parameters in a living organism.
Objective: To determine if this compound lowers mean arterial blood pressure (MAP) and to confirm this effect is KCa3.1-dependent.
Methodology:
-
Animal Model: Use 12-week-old male C57Bl/6J mice (wild-type) and KCa3.1 knockout mice for comparison.
-
Drug Formulation:
-
Intravenous (i.v.): Dissolve this compound at 5 mg/mL in a vehicle of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).
-
Intraperitoneal (i.p.): Dissolve this compound in a vehicle of peanut oil/DMSO (9:1 v/v).
-
-
Procedure:
-
For telemetry experiments, surgically implant telemeters to continuously monitor blood pressure and heart rate. Allow for a recovery period.
-
Administer a single dose of this compound (e.g., 30 or 100 mg/kg) via i.p. injection. Administer vehicle to a control group.
-
Alternatively, for pharmacokinetic studies, administer 10 mg/kg via tail vein (i.v.) injection.
-
-
Data Collection:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) using the telemetry system.
-
For pharmacokinetic analysis, collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr) after administration.
-
-
Data Analysis:
-
Compare the change in MAP and HR in this compound treated mice versus vehicle-treated controls.
-
Compare the response in wild-type mice versus KCa3.1 knockout mice to confirm target specificity. A lack of response in knockout mice indicates the effect is mediated by KCa3.1.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the KCa3.1 channel. Its high potency and selectivity make it a superior research compound compared to less selective, first-generation activators. The data and protocols presented in this guide offer a foundational resource for scientists investigating KCa3.1-mediated signaling pathways and for professionals in drug development exploring the therapeutic potential of KCa3.1 activation.
References
- 1. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of SKA-121: A KCa3.1 Channel Potentiator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SKA-121 is a novel small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, this compound has demonstrated significant potential in preclinical studies as a selective tool for investigating the physiological roles of KCa3.1 channels and as a potential therapeutic agent.[3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative data, experimental protocols, and relevant signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound, detailing its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Channel | EC50 (nM) | Assay Conditions |
| KCa3.1 | 109 ± 14 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |
| KCa2.3 | 4,400 ± 1,600 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |
| KCa2.1 | 8,700 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |
| KCa2.2 | 6,800 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |
Data sourced from[1]
Table 2: Selectivity Profile of this compound
| Channel Type | Specific Channels | Selectivity Fold (over KCa3.1) |
| Small-conductance Ca2+-activated K+ channels | KCa2.1, KCa2.2, KCa2.3 | ~40-80 |
| Voltage-gated K+ channels (KV) | KV1.3, KV2.1, KV3.1, KV11.1 | 200-400 |
| Voltage-gated Na+ channels (NaV) | NaV1.2, NaV1.4, NaV1.5, NaV1.7 | 200-400 |
| Voltage-gated Ca2+ channels (CaV) | CaV1.2 | 200-400 |
Data sourced from
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing |
| Half-life | ~20 minutes | 10 mg/kg i.v. |
| Oral Availability | ~25% | Not specified |
| Plasma Concentration (5 min post-i.v. injection) | 21.3 ± 2.4 µM | 10 mg/kg |
| Plasma Concentration (1 hr post-i.v. injection) | 483 ± 231 nM | 10 mg/kg |
| Plasma Concentration (4 hr post-i.v. injection) | 53 ± 44 nM | 10 mg/kg |
Data sourced from
Table 4: In Vivo Efficacy of this compound in Mice
| Effect | Dose | Animal Model |
| Lowered Mean Arterial Blood Pressure | 100 mg/kg i.p. | Normotensive and hypertensive wild-type mice |
| No significant alteration in MAP | 30 mg/kg | Not specified |
| No effect on MAP | 100 mg/kg i.p. | KCa3.1 knockout mice |
Data sourced from
Signaling Pathway and Mechanism of Action
This compound functions as a positive gating modulator of the KCa3.1 channel. This means it enhances the channel's opening probability in the presence of intracellular calcium. The proposed mechanism involves this compound binding to a site at the interface between the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel and calmodulin (CaM). This interaction stabilizes the open conformation of the channel, leading to increased potassium efflux and subsequent cell hyperpolarization. This hyperpolarization can, in turn, influence various physiological processes, such as smooth muscle relaxation and endothelial-dependent vasodilation.
Caption: Mechanism of action of this compound on the KCa3.1 channel.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of this compound on KCa channels.
Methodology:
-
Cell Culture: Use cell lines stably expressing human KCa3.1, KCa2.1, KCa2.2, or KCa2.3 channels.
-
Electrophysiology Setup: Employ the whole-cell patch-clamp technique.
-
Solutions:
-
Internal (Pipette) Solution: Contains a buffered solution with a fixed free Ca2+ concentration of 250 nM.
-
External (Bath) Solution: Standard physiological saline solution.
-
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Apply voltage ramps to elicit channel currents.
-
Perfuse the cell with increasing concentrations of this compound (typically in seven-point concentration-response curves).
-
Record the potentiation of the KCa current at each concentration.
-
-
Data Analysis:
-
Plot the concentration-response data.
-
Fit the data to a Hill equation to determine the EC50 value for each channel subtype.
-
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use twelve-week-old male C57Bl/6J mice.
-
Drug Formulation and Administration:
-
Intravenous (i.v.): Dissolve this compound at 5 mg/mL in a vehicle of 10% CremophorEL and 90% phosphate-buffered saline. Inject 10 mg/kg into the tail vein.
-
Oral (p.o.): Administer orally to a separate group of mice.
-
-
Blood Sampling:
-
Collect blood samples into EDTA tubes at various time points post-administration (e.g., 5 minutes, 1 hour, 4 hours).
-
Blood can be collected from the saphenous vein for intermediate time points and via cardiac puncture for the terminal time point under deep isoflurane anesthesia.
-
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples.
-
Analyze the plasma concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate pharmacokinetic parameters such as half-life and oral bioavailability.
-
In Vivo Efficacy Studies in Mice
Objective: To evaluate the effect of this compound on mean arterial blood pressure (MAP).
Methodology:
-
Animal Model: Use normotensive and hypertensive wild-type mice, as well as KCa3.1 knockout mice as a negative control.
-
Blood Pressure Monitoring: Use telemetry to continuously monitor MAP.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at doses of 30 mg/kg and 100 mg/kg. A vehicle control group (e.g., peanut oil/DMSO) should also be included.
-
Data Collection: Record MAP before and after drug administration.
-
Data Analysis: Compare the changes in MAP between the different treatment groups and animal models.
Experimental Workflow
The following diagram illustrates the typical preclinical development workflow for a compound like this compound.
References
An In-depth Technical Guide to the Target Protein Interaction of SKA-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-121 is a novel small molecule that has garnered significant interest within the scientific community for its potent and selective activation of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, detailing the mechanism of action, binding kinetics, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.
Core Interaction: this compound and the KCa3.1 Channel
This compound acts as a positive allosteric modulator of the KCa3.1 channel. This means it enhances the channel's activity without directly binding to the active site for calcium, the primary gating ion. The primary target protein of this compound is the KCa3.1 potassium channel , a key regulator of membrane potential in various cell types.[1][2][3]
Mechanism of Action
This compound functions as a positive-gating modulator . Its binding to the KCa3.1 channel complex increases the channel's sensitivity to intracellular calcium. This is achieved by shifting the calcium-concentration response curve of the KCa3.1 channel to the left. In essence, at a given intracellular calcium concentration, the presence of this compound leads to a higher probability of the KCa3.1 channel being in its open state.
Computational modeling and mutagenesis studies suggest that this compound binds to a site located at the interface between the calmodulin-binding domain (CaM-BD) of the channel and calmodulin (CaM). Specifically, it is proposed that benzothiazole/oxazole-type activators like this compound bind "deep" within this interface, forming a hydrogen bond with glutamic acid at position 54 (E54) on CaM. The selectivity of this compound for KCa3.1 over the related KCa2.3 channel is attributed to better shape complementarity and hydrophobic interactions with specific amino acid residues (S372 and M368 on KCa3.1 and M72 on CaM) at this binding interface.
Quantitative Data on this compound Interaction
The potency and selectivity of this compound have been quantified through various electrophysiological studies. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Experimental Method |
| EC50 | 109 nM (± 14 nM) | KCa3.1 | Whole-cell patch-clamp electrophysiology |
| EC50 | 4.4 µM (± 1.6 µM) | KCa2.3 | Whole-cell patch-clamp electrophysiology |
| EC50 | 8,700 nM | KCa2.1 | Whole-cell patch-clamp electrophysiology |
| EC50 | 6,800 nM | KCa2.2 | Whole-cell patch-clamp electrophysiology |
Table 1: Potency of this compound on KCa Channels.
| Channel Family | Selectivity over KCa3.1 |
| KCa2.3 | ~40-fold |
| KCa2.1 | ~80-fold |
| KCa2.2 | ~62-fold |
| Voltage-gated K+ (KV) Channels (KV1.3, KV2.1, KV3.1, KV11.1) | 200- to 400-fold |
| Voltage-gated Na+ (NaV) Channels (NaV1.2, NaV1.4, NaV1.5, NaV1.7) | 200- to 400-fold |
| Voltage-gated Ca2+ (CaV) Channels (CaV1.2) | 200- to 400-fold |
Table 2: Selectivity Profile of this compound.
Signaling Pathway and Physiological Effects
Activation of KCa3.1 channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization has significant physiological consequences, particularly in the vasculature. In endothelial cells, KCa3.1 activation contributes to endothelium-dependent hyperpolarization (EDH), a key mechanism for vasodilation. This compound has been shown to potentiate bradykinin-induced endothelium-dependent relaxation. This ultimately leads to a lowering of mean arterial blood pressure, an effect observed in both normotensive and hypertensive animal models.
References
The Downstream Effects of SKA-121 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Activation of KCa3.1 channels by this compound leads to membrane hyperpolarization in various cell types, particularly endothelial cells, resulting in a cascade of downstream effects. This technical guide provides an in-depth overview of the known downstream consequences of this compound activation, including quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and KCa3.1
The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium.[1] Upon binding of calcium to its associated calmodulin, the channel opens, allowing potassium ions to flow out of the cell, which hyperpolarizes the cell membrane.[1] KCa3.1 channels are expressed in various tissues and play crucial roles in regulating processes such as endothelial function, immune responses, and cell proliferation.[2]
This compound is a small molecule that enhances the activity of KCa3.1 channels.[3] It acts as a positive allosteric modulator, meaning it increases the channel's sensitivity to intracellular calcium, thereby promoting channel opening at lower calcium concentrations. This targeted activation of KCa3.1 makes this compound a valuable tool for studying the physiological roles of this channel and a potential therapeutic agent for conditions such as hypertension and certain inflammatory diseases.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's activity and its downstream effects.
Table 1: Potency and Selectivity of this compound
| Channel | EC50 | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 nM | - | |
| KCa2.3 | 4.4 µM | ~40-fold | |
| KV Channels (various) | >20 µM | >200-fold | |
| NaV Channels (various) | >20 µM | >200-fold | |
| CaV1.2 | >20 µM | >200-fold |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Treatment | Effect | Reference |
| Mean Arterial Blood Pressure (Normotensive Mice) | 100 mg/kg this compound | Significant reduction | |
| Mean Arterial Blood Pressure (Hypertensive Mice) | 100 mg/kg this compound | Significant reduction | |
| Bradykinin-Induced Vasodilation | This compound (ex vivo) | Potentiation |
Signaling Pathways of this compound Activation
Activation of KCa3.1 channels by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. The primary mechanism involves membrane hyperpolarization, which has several downstream consequences.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on KCa3.1 channel activity in a heterologous expression system (e.g., HEK293 cells stably expressing human KCa3.1).
Materials:
-
HEK293 cells expressing KCa3.1
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 300 nM) (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Procedure:
-
Culture HEK293-KCa3.1 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound.
-
Analyze the change in current amplitude to determine the effect of this compound.
Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium concentration in response to an agonist, and how this compound modulates this response in endothelial cells.
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonist that increases intracellular calcium (e.g., Bradykinin)
-
This compound stock solution
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Seed endothelial cells in a 96-well black-walled plate.
-
Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with either vehicle or this compound at the desired concentration for 15-30 minutes.
-
Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).
-
Add the agonist (e.g., Bradykinin) to the wells.
-
Immediately begin recording the fluorescence ratio over time.
-
Analyze the change in the fluorescence ratio to determine the effect of this compound on the agonist-induced calcium response.
Conclusion
This compound is a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the KCa3.1 channel. Its ability to selectively activate this channel provides a means to study the downstream consequences of KCa3.1-mediated hyperpolarization in various cell types. The primary downstream effects include endothelial hyperpolarization, leading to vasodilation and a reduction in blood pressure. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ion channel pharmacology and cardiovascular therapeutics. Further research into the downstream effects of this compound activation may uncover novel therapeutic applications for this and other KCa3.1 modulators.
References
- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SKA-121 in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types. By activating KCa3.1, this compound influences a cascade of downstream cellular pathways, making it a valuable tool for studying the physiological and pathological roles of this channel and a potential therapeutic agent for a range of disorders, including cardiovascular diseases and inflammatory conditions. This guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various ion channels using electrophysiological techniques. The following tables summarize the key quantitative data.
Table 1: Potency of this compound on KCa Channels
| Channel | EC50 (nM) | Experimental Method | Reference |
| KCa3.1 | 109 | Whole-cell patch-clamp | [1][2] |
| KCa2.3 | 4,400 | Whole-cell patch-clamp | [1][2] |
| KCa2.2 | 6,800 | Whole-cell patch-clamp | [2] |
| KCa2.1 | 8,700 | Whole-cell patch-clamp |
Table 2: Selectivity of this compound against other Ion Channels
| Channel Type | Specific Channels Tested | Selectivity Fold (over KCa3.1) | Reference |
| Voltage-gated K+ (Kv) | Kv1.3, Kv2.1, Kv3.1, Kv11.1 | >200-400 | |
| Voltage-gated Na+ (Nav) | Nav1.2, Nav1.4, Nav1.5, Nav1.7 | >200-400 | |
| Voltage-gated Ca2+ (Cav) | Cav1.2 | >200-400 |
Core Cellular Pathway Modulated by this compound
The primary mechanism of action of this compound is the positive allosteric modulation of the KCa3.1 channel. Activation of this channel leads to the efflux of potassium (K+) ions from the cell, resulting in hyperpolarization of the cell membrane. This change in membrane potential is a critical event that initiates a variety of downstream signaling pathways.
KCa3.1 Activation and Membrane Hyperpolarization
The binding of intracellular calcium (Ca2+) to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel gating. This compound acts as a positive gating modulator, increasing the sensitivity of the channel to Ca2+ and promoting its open state. This leads to an increased K+ efflux and subsequent membrane hyperpolarization.
Downstream Signaling Cascades
The hyperpolarization induced by KCa3.1 activation has profound effects on cellular calcium homeostasis and subsequently influences multiple signaling pathways involved in cell proliferation, inflammation, and vasodilation.
Membrane hyperpolarization increases the electrochemical gradient for Ca2+ entry into the cell through various calcium channels. This sustained increase in intracellular Ca2+ can activate calcium-dependent transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT translocates to the nucleus and regulates the expression of genes involved in cell growth and inflammation.
In endothelial cells, the activation of KCa3.1 is a key component of Endothelium-Derived Hyperpolarizing Factor (EDHF)-mediated vasodilation. This compound potentiates this effect. The hyperpolarization of endothelial cells is conducted to adjacent smooth muscle cells, leading to their relaxation and vasodilation. This mechanism is particularly important in resistance arteries and contributes to the regulation of blood pressure.
KCa3.1 is expressed in various immune cells, and its activity has been linked to inflammatory responses. Blockade of KCa3.1 has been shown to suppress the activation of NF-κB and STAT3 signaling pathways in macrophages, thereby reducing the production of pro-inflammatory cytokines. While this compound is an activator, understanding these opposing effects is crucial for defining its therapeutic window. The context-dependent role of KCa3.1 in inflammation warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the KCa3.1 channel in response to this compound.
-
Cell Preparation: HEK-293 cells stably expressing human KCa3.1 are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to a final concentration of 250 nM (pH 7.2 with KOH).
-
-
Recording:
-
Coverslips with adherent cells are placed in a recording chamber on an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Currents are elicited by voltage ramps from -120 mV to +40 mV over 200 ms.
-
This compound is applied at various concentrations via a perfusion system to determine the EC50.
-
Bradykinin-Induced Vasodilation Assay
This ex vivo assay assesses the functional effect of this compound on vascular tone.
-
Tissue Preparation: Segments of porcine coronary arteries are dissected and mounted in an organ bath.
-
Solutions: Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, continuously gassed with 95% O2/5% CO2 at 37°C.
-
Procedure:
-
Arterial rings are pre-contracted with a thromboxane A2 mimetic (e.g., U46619).
-
Cumulative concentration-response curves to bradykinin are generated in the absence and presence of increasing concentrations of this compound.
-
Changes in isometric tension are recorded to quantify vasodilation.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the diverse roles of the KCa3.1 channel in cellular physiology. Its ability to selectively activate KCa3.1 allows for the precise investigation of downstream signaling pathways involved in crucial processes such as vasodilation, cell proliferation, and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers in academia and industry, facilitating further exploration of the therapeutic potential of targeting the KCa3.1 channel. Further studies are warranted to fully understand the context-dependent effects of this compound in various disease models.
References
Structural Analysis of SKA-121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document outlines the compound's chemical properties, mechanism of action, and its role in relevant signaling pathways, supported by quantitative data and detailed experimental protocols.
Compound Profile
This compound, with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine, is a potent and selective activator of KCa3.1 channels.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.23 g/mol |
| CAS Number | 1820708-73-3 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |
Mechanism of Action
This compound acts as a positive allosteric modulator of KCa3.1 channels, which means it enhances the channel's sensitivity to intracellular calcium.[1] This leads to an increased probability of channel opening at a given calcium concentration. The activation of KCa3.1 channels in endothelial cells plays a crucial role in the regulation of vascular tone.
Potency and Selectivity
This compound exhibits high potency for KCa3.1 channels with an EC₅₀ of 109 nM. It displays significant selectivity for KCa3.1 over other potassium channels, as detailed in the table below.
| Channel | EC₅₀ (nM) | Selectivity (fold vs KCa3.1) |
| KCa3.1 | 109 | - |
| KCa2.1 | 8,700 | ~80 |
| KCa2.2 | 6,800 | ~62 |
| KCa2.3 | 4,400 | ~40 |
| Kᵥ Channels | - | 200 to 400-fold |
| Naᵥ Channels | - | 200 to 400-fold |
Data compiled from multiple sources.
Signaling Pathway
The activation of KCa3.1 channels by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. An increase in intracellular Ca²⁺, triggered by various physiological stimuli, leads to the opening of KCa3.1 channels. This results in an efflux of potassium ions (K⁺), causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent vascular smooth muscle cells, leading to their relaxation and ultimately, vasodilation. This process is a key component of endothelium-derived hyperpolarization (EDH).
Pharmacokinetics
Pharmacokinetic studies in mice have provided initial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Value |
| Half-life (t½) | ~20 minutes |
| Plasma Decay | 21.3 ± 2.4 µM at 5 minutes; 483 ± 231 nM at 1 hour; 53 ± 44 nM at 4 hours |
| Oral Availability | ~25% |
Data from in-vivo mouse studies.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the activity of KCa3.1 channels in response to this compound.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 are cultured under standard conditions.
-
Cells are plated on glass coverslips 24-48 hours before the experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and free Ca²⁺ buffered to a final concentration of 250 nM (pH 7.2 with KOH).
Recording Procedure:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with a single cell.
-
The whole-cell configuration is established by applying gentle suction.
-
KCa3.1 currents are elicited by applying voltage ramps from -120 mV to +40 mV over 200 ms from a holding potential of -80 mV.
-
After establishing a stable baseline current, this compound is applied at various concentrations through the perfusion system.
-
The current potentiation is measured to determine the EC₅₀ of this compound.
Wire Myography for Vasodilation Assay
This protocol assesses the vasodilatory effect of this compound on isolated arteries.
Tissue Preparation:
-
Male C57Bl/6J mice (12-week-old) are euthanized.
-
The mesenteric arterial bed is excised and placed in cold, oxygenated physiological salt solution (PSS).
-
Second-order mesenteric arteries are dissected and cut into 2 mm segments.
Mounting and Normalization:
-
Each arterial segment is mounted on two tungsten wires (40 µm diameter) in a wire myograph chamber filled with PSS and maintained at 37°C, continuously bubbled with 95% O₂/5% CO₂.
-
The vessel is normalized to an internal circumference equivalent to 90% of that of the vessel under a transmural pressure of 100 mmHg to determine the optimal resting tension.
Experimental Procedure:
-
The viability of the arteries is assessed by contracting them with a high-potassium solution (KPSS).
-
Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (ACh) after pre-constriction with an appropriate vasoconstrictor (e.g., phenylephrine).
-
After washing and re-equilibration, arteries are pre-constricted with phenylephrine (e.g., to 80% of the KPSS-induced contraction).
-
A cumulative concentration-response curve for this compound is generated by adding the compound in increasing concentrations to the bath.
-
The relaxation is expressed as a percentage of the pre-constriction tension.
In-Vivo Blood Pressure Measurement
This protocol measures the effect of this compound on mean arterial blood pressure (MAP) in mice.
Animal Model:
-
Twelve-week-old male C57Bl/6J mice are used.
-
For telemetric measurements, animals are implanted with a pressure-transducing catheter in the carotid artery.
Drug Administration:
-
Intraperitoneal (i.p.) Injection: this compound is dissolved in a vehicle of peanut oil/DMSO (9:1 v/v) and administered at doses of 30 mg/kg and 100 mg/kg.
-
Intravenous (i.v.) Injection: this compound is dissolved in a mixture of 10% CremophorEL and 90% phosphate-buffered saline and injected at 10 mg/kg into the tail vein.
-
Oral Administration: this compound can be administered orally, for example, by gavage.
Data Acquisition and Analysis:
-
Baseline MAP and heart rate (HR) are recorded continuously before drug administration.
-
After administration of this compound or vehicle, MAP and HR are monitored for a defined period.
-
The change in MAP from baseline is calculated and compared between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent for conditions where enhancing endothelial function and promoting vasodilation is beneficial, such as hypertension and other cardiovascular diseases. The experimental protocols provided herein offer a framework for researchers to further explore the properties and applications of this compound.
References
An In-depth Technical Guide to SKA-121: A Positive Allosteric Modulator of the KCa3.1 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SKA-121, a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). KCa3.1 channels play a crucial role in regulating membrane potential in various cell types, and their modulation represents a promising therapeutic strategy for a range of conditions, including cardiovascular diseases. This document details the pharmacological properties of this compound, its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.
Introduction
Calcium-activated potassium (KCa) channels are a diverse group of ion channels that are gated by intracellular calcium levels. They are critical in linking intracellular calcium signaling to cellular excitability and potassium efflux. The KCa channel family is broadly divided into three subfamilies based on their single-channel conductance: small-conductance (SK or KCa2), intermediate-conductance (IK or KCa3.1), and big-conductance (BK or KCa1.1) channels.[1] this compound has emerged as a valuable pharmacological tool due to its high selectivity for the KCa3.1 channel.[2][3]
This compound is a positive allosteric modulator, meaning it enhances the channel's sensitivity to its endogenous activator, calcium, thereby increasing the probability of channel opening at a given calcium concentration.[2] This modulation leads to membrane hyperpolarization, a key mechanism in various physiological processes, including vasodilation.
Pharmacological Profile of this compound
This compound is a naphthooxazole derivative with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine. It demonstrates significant potency and selectivity for KCa3.1 channels.
Quantitative Data: Potency and Selectivity
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for various ion channels, highlighting its selectivity for KCa3.1.
| Ion Channel Target | EC50 (nM) | Fold Selectivity vs. KCa3.1 | Reference |
| KCa3.1 (IKCa1) | 109 | - | |
| KCa2.1 (SK1) | 8,700 | ~80 | |
| KCa2.2 (SK2) | 6,800 | ~62 | |
| KCa2.3 (SK3) | 4,400 | ~40 | |
| Voltage-gated K+ (KV) Channels | >20,000 | >200 | |
| Voltage-gated Na+ (NaV) Channels | >20,000 | >200 |
Mechanism of Action
This compound acts as a positive-gating modulator of KCa3.1 channels. These channels are gated by intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel's C-terminus. This compound is proposed to bind to a site at the interface between CaM and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel. This binding event is thought to stabilize the CaM-CaM-BD interaction in a conformation that favors channel opening, thereby shifting the calcium concentration-response curve to the left and increasing the channel's apparent affinity for calcium.
Mechanism of this compound action on the KCa3.1 channel complex.
Experimental Protocols
In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to determine the potency and efficacy of this compound on KCa3.1 channels expressed in a heterologous system (e.g., HEK293 cells).
Objective: To measure the effect of this compound on KCa3.1 channel currents.
Materials:
-
HEK293 cells stably expressing human KCa3.1.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a calculated free Ca²⁺ concentration of 250 nM (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Cell Preparation: Culture KCa3.1-expressing HEK293 cells on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Record currents at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.
-
Normalize the current potentiation to the baseline current.
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC50.
-
In Vivo Evaluation: Blood Pressure Measurement in Mice
This protocol describes a method to assess the in vivo effect of this compound on mean arterial blood pressure (MAP).
Objective: To determine if this compound lowers blood pressure in a KCa3.1-dependent manner.
Materials:
-
Wild-type (e.g., C57Bl/6J) and KCa3.1 knockout mice.
-
This compound.
-
Vehicle for intraperitoneal (i.p.) injection: peanut oil/DMSO (9:1 v/v).
-
Vehicle for intravenous (i.v.) injection: 10% CremophorEL and 90% phosphate-buffered saline.
-
Blood pressure telemetry system or tail-cuff plethysmography.
Methodology:
-
Animal Acclimatization: Acclimate mice to the experimental setup to minimize stress-induced blood pressure variations.
-
Compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 100 mg/kg i.p. dose or a 10 mg/kg i.v. dose).
-
Baseline Measurement: Record baseline MAP and heart rate for a sufficient period before compound administration.
-
Administration: Administer this compound or vehicle to both wild-type and KCa3.1 knockout mice via the chosen route (i.p. or i.v.).
-
Post-Dose Monitoring: Continuously monitor and record MAP and heart rate for several hours post-administration.
-
Data Analysis:
-
Calculate the change in MAP from baseline for each animal.
-
Compare the effects of this compound in wild-type versus knockout mice to confirm KCa3.1-dependent activity.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
Experimental and Drug Discovery Workflow
The development and characterization of a selective ion channel modulator like this compound typically follows a structured workflow, from initial screening to in vivo validation.
Typical workflow for the evaluation of an ion channel modulator.
Conclusion
This compound is a well-characterized positive allosteric modulator of the KCa3.1 channel with high potency and selectivity. Its ability to enhance KCa3.1 activity leads to significant physiological effects, such as vasodilation and a reduction in blood pressure, which have been demonstrated in both ex vivo and in vivo models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other KCa3.1 modulators.
References
- 1. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SKA-121 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental use of SKA-121 in a cell culture setting. This compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.
Introduction
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. These channels are involved in regulating cell volume, proliferation, and migration in various cell types. Dysregulation of KCa3.1 has been implicated in several diseases, making this compound a compound of interest for drug development. This document outlines the essential information and procedures for utilizing this compound in in vitro cell culture experiments.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine | |
| Molecular Weight | 198.23 g/mol | |
| Formula | C₁₂H₁₀N₂O | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | |
| Storage | Store at -20°C |
Biological Activity and Selectivity
This compound acts as a positive allosteric modulator of KCa3.1 channels, meaning it enhances the channel's sensitivity to intracellular calcium. This leads to an increase in potassium efflux and subsequent cell hyperpolarization. The table below summarizes the potency and selectivity of this compound.
| Target | EC₅₀ | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 nM | - | |
| KCa2.3 | 4.4 µM | ~40-fold | |
| Kᵥ Channels | - | ~200 to 400-fold | |
| Naᵥ Channels | - | ~200 to 400-fold |
Signaling Pathway of this compound
This compound enhances the activity of the KCa3.1 channel, which is gated by intracellular calcium (Ca²⁺) bound to calmodulin (CaM). The binding of this compound to the channel-CaM complex increases the channel's open probability at a given Ca²⁺ concentration.
Caption: Signaling pathway of this compound action.
Experimental Protocol for Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound. The optimal conditions, including cell type, seeding density, and this compound concentration, should be determined empirically for each specific experiment.
Materials
-
Cells of interest (e.g., HEK293 cells expressing KCa3.1, endothelial cells, lymphocytes)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS), if required
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 1.9823 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Seeding
-
Culture cells to the desired confluency in a T-75 flask.
-
Wash the cells with sterile PBS.
-
Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells).
-
Resuspend the cells in fresh, pre-warmed culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density. The optimal seeding density will vary depending on the cell type and the duration of the experiment.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
Treatment with this compound
-
On the day of the experiment, prepare serial dilutions of this compound from the stock solution in a sterile culture medium. The final concentration of DMSO in the culture medium should be kept constant across all conditions and should typically not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental design.
-
Carefully remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period. The incubation time will depend on the specific assay being performed.
Downstream Analysis
Following treatment with this compound, cells can be analyzed using various techniques, such as:
-
Patch-clamp electrophysiology: To directly measure the activity of KCa3.1 channels.
-
Calcium imaging: To assess changes in intracellular calcium levels.
-
Cell proliferation assays: (e.g., MTT, BrdU) to evaluate the effect on cell growth.
-
Migration/Invasion assays: (e.g., wound healing, transwell assays) to study cell motility.
-
Western blotting or qPCR: To analyze the expression of relevant proteins or genes.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: General experimental workflow for this compound treatment.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be performed in a sterile environment to prevent contamination of cell cultures.
Application Notes and Protocols for In Vivo Studies with SKA-121
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. The information compiled herein is intended to facilitate the design and execution of pre-clinical research studies.
Introduction to this compound
This compound is a potent and selective activator of the KCa3.1 channel, also known as the IKCa1 or SK4 channel.[1] KCa3.1 channels are expressed in various cell types, including endothelial cells, hematopoietic cells, and fibroblasts, and are implicated in a range of physiological and pathophysiological processes. By potentiating the channel's opening in response to intracellular calcium, this compound can hyperpolarize the cell membrane, thereby modulating cellular function. This mechanism of action makes this compound a valuable tool for investigating the role of KCa3.1 channels in various disease models.
Key characteristics of this compound:
-
Mechanism of Action: Positive allosteric modulator of KCa3.1 channels.[2][3]
-
Selectivity: Exhibits high selectivity for KCa3.1 over other potassium channels, including KCa2.x channels.[4]
-
In Vivo Effects: Demonstrated efficacy in lowering blood pressure in normotensive and hypertensive mouse models.
Signaling Pathway of this compound
This compound enhances the activity of the KCa3.1 channel, which is gated by intracellular calcium. The activation of this channel leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type. In endothelial cells, for example, it contributes to endothelium-dependent hyperpolarization (EDH), leading to vasodilation and a decrease in blood pressure.
Caption: Signaling pathway of this compound in endothelial cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Potency and Selectivity
| Parameter | Value | Channel | Reference |
| EC₅₀ | 109 nM | Human KCa3.1 | |
| EC₅₀ | 4.4 µM | Human KCa2.3 | |
| Selectivity | ~40-fold | KCa3.1 vs KCa2.3 |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t₁/₂) | ~20 minutes | Intraperitoneal (i.p.) | |
| Oral Bioavailability | ~25% | Oral (p.o.) |
Table 3: In Vivo Efficacy in Mice (Blood Pressure Reduction)
| Dose | Route of Administration | Animal Model | Effect | Reference |
| 100 mg/kg | Intraperitoneal (i.p.) | Normotensive Mice | Significant decrease in mean arterial pressure | |
| 100 mg/kg | Intraperitoneal (i.p.) | Hypertensive Mice | Significant decrease in mean arterial pressure | |
| 30 mg/kg | Intraperitoneal (i.p.) | Normotensive Mice | No significant alteration in mean arterial pressure | |
| 10 mg/kg | Intravenous (i.v.) | C57Bl/6J Mice | N/A (used for pharmacokinetic studies) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies in mice, based on published research.
Preparation of this compound Formulations
4.1.1. Intravenous (i.v.) Administration
-
Vehicle: 10% Cremophor® EL in 90% phosphate-buffered saline (PBS).
-
Preparation:
-
Dissolve this compound in Cremophor® EL first.
-
Add the PBS gradually while vortexing to form a clear solution.
-
Prepare a stock solution of 5 mg/mL for a final dose of 10 mg/kg in a typical injection volume of 200 µL for a 25g mouse.
-
4.1.2. Intraperitoneal (i.p.) Administration
-
Vehicle: 9:1 (v/v) mixture of peanut oil and DMSO.
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add the peanut oil and mix thoroughly.
-
The final concentration should be calculated based on the desired dose (e.g., 100 mg/kg) and a standard injection volume.
-
4.1.3. Oral (p.o.) Administration
-
While oral administration has been mentioned with an approximate bioavailability of 25%, a specific vehicle and protocol for oral gavage are not detailed in the reviewed literature. Researchers may consider formulating this compound in a vehicle such as 0.5% methylcellulose or exploring its solubility in drinking water for ad libitum administration.
In Vivo Hypertension Model Workflow
This protocol outlines a typical workflow for evaluating the antihypertensive effects of this compound in a mouse model.
References
- 1. glpbio.com [glpbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Preparation and In Vitro and In Vivo Characterization of the Tumor-specific Antigen-derived Peptide as a Potential Candidate for Targeting Human Epidermal Growth Factor Receptor 2-positive Breast Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SKA-121 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SKA-121, a positive allosteric modulator of the KCa3.1 potassium channel, in mouse models. The information compiled herein is intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound is a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2] It functions as a positive allosteric modulator, increasing the channel's sensitivity to intracellular calcium.[2] The activation of KCa3.1 channels on endothelial cells leads to hyperpolarization, which in turn causes vasodilation and a reduction in blood pressure.[3] this compound exhibits an EC50 of 109 nM for KCa3.1 and demonstrates high selectivity over other potassium and sodium channels.
Quantitative Data Summary
The following tables summarize the reported dosages, administration routes, and pharmacokinetic parameters of this compound in mouse models.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Parameter | Dosage/Concentration | Administration Route | Vehicle | Observed Effect |
| Effective Dose | 100 mg/kg | Intraperitoneal (i.p.) | Peanut oil/DMSO (9:1 v/v) | Significantly lowered mean arterial blood pressure in normotensive and hypertensive mice. |
| Ineffective Dose | 30 mg/kg | Intraperitoneal (i.p.) | Peanut oil/DMSO (9:1 v/v) | No significant alteration in mean arterial pressure. |
| Intravenous Dose | 10 mg/kg | Intravenous (i.v.) | 10% CremophorEL and 90% phosphate-buffered saline | Data on specific effects at this dosage were not detailed in the reviewed sources. |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration |
| Half-life | ~20 minutes | Intraperitoneal |
| Oral Bioavailability | ~25% | Oral |
| Plasma Concentration | 21.3 ± 2.4 µM (at 5 minutes) | 100 mg/kg i.p. |
| 483 ± 231 nM (at 1 hour) | 100 mg/kg i.p. | |
| 53 ± 44 nM (at 4 hours) | 100 mg/kg i.p. |
Experimental Protocols
Preparation of this compound Formulations
3.1.1. For Intraperitoneal (i.p.) Administration:
-
Vehicle: A mixture of 90% peanut oil and 10% Dimethyl Sulfoxide (DMSO).
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. The volume of DMSO should be 10% of the final desired volume.
-
Add peanut oil to reach the final volume.
-
Vortex the solution thoroughly to ensure homogeneity before administration.
-
3.1.2. For Intravenous (i.v.) Administration:
-
Vehicle: A mixture of 10% Cremophor® EL and 90% phosphate-buffered saline (PBS).
-
Preparation Steps:
-
Dissolve the required amount of this compound in Cremophor® EL.
-
Gradually add PBS while mixing to achieve the final desired concentration.
-
Ensure the solution is clear and free of precipitates before injection.
-
Administration Protocols
3.2.1. Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Manually restrain the mouse, ensuring the abdomen is accessible.
-
Injection Site: The lower right quadrant of the abdomen is recommended to avoid puncture of the cecum or urinary bladder.
-
Procedure:
-
Use a sterile 25-27 gauge needle.
-
Insert the needle at a shallow angle (approximately 30-45 degrees) into the peritoneal cavity.
-
Gently aspirate to confirm that the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
3.2.2. Oral Administration (Gavage):
-
Note: Given the reported oral bioavailability of ~25%, oral administration is a viable, less invasive alternative.
-
Procedure:
-
Prepare the this compound solution in a suitable, non-toxic vehicle.
-
Use a proper size and type of gavage needle for mice.
-
Gently guide the gavage needle along the upper palate and down the esophagus into the stomach.
-
Administer the compound slowly.
-
For chronic studies, voluntary oral administration by incorporating the drug into a palatable jelly can be considered to minimize stress.
-
Efficacy Evaluation: Blood Pressure Monitoring
-
Methodology: Continuous blood pressure monitoring using radiotelemetry is the preferred method for obtaining accurate and stress-free measurements in conscious mice.
-
Protocol Outline:
-
Transmitter Implantation: Surgically implant a telemetry transmitter with the catheter placed in the carotid or femoral artery.
-
Recovery: Allow the animals to recover for at least one week post-surgery.
-
Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours to establish a stable diurnal rhythm.
-
Administration: Administer this compound or the vehicle control.
-
Data Acquisition: Continuously monitor blood pressure and heart rate. The primary hypotensive effect of this compound is expected to be rapid, consistent with its short half-life.
-
Data Analysis: Compare the post-administration cardiovascular parameters to the baseline values and between the treatment and control groups.
-
Visualizations
Caption: this compound signaling pathway in the vasculature.
References
SKA-121 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4).[1][2] As a positive gating modulator, this compound increases the apparent calcium sensitivity of the KCa3.1 channel, leading to its opening at lower intracellular calcium concentrations.[2][3] This activity results in membrane hyperpolarization and has been shown to induce vasodilation and lower blood pressure in preclinical models. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common experimental settings.
Physicochemical and Pharmacological Properties
This compound is a small molecule with the chemical formula C₁₂H₁₀N₂O and a molecular weight of 198.23 g/mol . Its primary biological effect is the selective activation of KCa3.1 channels.
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | ≥ 42.86 mg/mL (216.22 mM) | |
| DMSO | up to 100 mM | |
| Ethanol | up to 50 mM |
Pharmacological Data
| Parameter | Value | Target/Model | Reference |
| EC₅₀ | 109 nM | KCa3.1 | |
| EC₅₀ | 4.4 µM | KCa2.3 | |
| EC₅₀ | 8.7 µM | KCa2.1 | |
| EC₅₀ | 6.8 µM | KCa2.2 | |
| Selectivity | ~40-fold vs. KCa2.3 | ||
| Selectivity | 200 to 400-fold vs. KV and NaV channels | ||
| In Vivo Effect | Significantly lowers mean arterial blood pressure | Normotensive and hypertensive mice (100 mg/kg, i.p.) |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock (e.g., 100 mM):
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mM stock solution from 1 mg of this compound (MW: 198.23), add 50.45 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
2. Ethanol Stock (e.g., 50 mM):
-
Materials: this compound powder, absolute ethanol.
-
Procedure:
-
Follow the same initial steps as for the DMSO stock.
-
Add the calculated volume of absolute ethanol. For a 50 mM stock from 1 mg of this compound, add 100.9 µL of ethanol.
-
Vortex to ensure complete dissolution.
-
-
Storage: Store at -20°C.
In Vitro Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for assessing the effect of this compound on KCa3.1 currents.
-
Cell Preparation: Use a cell line stably expressing human KCa3.1 channels (e.g., HEK293 or CHO cells).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and a Ca²⁺-EGTA buffer system to clamp the free Ca²⁺ concentration at a sub-maximal level for KCa3.1 activation (e.g., 250 nM). Adjust pH to 7.2 with KOH.
-
-
Procedure:
-
Prepare fresh dilutions of this compound from the stock solution into the external solution on the day of the experiment.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Obtain a stable baseline current by perfusing the cell with the external solution.
-
Apply increasing concentrations of this compound via the perfusion system.
-
Record the potentiation of the KCa3.1 current at each concentration.
-
To confirm the effect is mediated by KCa3.1, the potentiation by this compound should be blocked by a specific KCa3.1 inhibitor like TRAM-34.
-
In Vivo Experimental Protocols
1. Intraperitoneal (i.p.) Administration in Mice:
-
Vehicle: A mixture of peanut oil and DMSO (9:1 v/v).
-
Preparation of Dosing Solution (for a 100 mg/kg dose):
-
Dissolve the required amount of this compound in DMSO first.
-
Add the peanut oil to the desired final volume and vortex thoroughly to create a uniform suspension.
-
For a 20g mouse receiving a 100 mg/kg dose, you would need 2 mg of this compound. If the injection volume is 100 µL, the final concentration of the dosing solution should be 20 mg/mL.
-
-
Administration: Administer the prepared solution via intraperitoneal injection.
2. Intravenous (i.v.) Administration in Mice:
-
Vehicle: A mixture of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).
-
Preparation of Dosing Solution (e.g., 5 mg/mL):
-
Dissolve this compound in Cremophor EL first.
-
Add PBS gradually while vortexing to maintain a clear solution.
-
-
Administration: Inject the solution into the tail vein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.
Caption: Mechanism of action of this compound on the KCa3.1 channel.
Caption: In vitro characterization workflow for this compound.
References
Application Notes and Protocols for SKA-121 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4).[1][2] These channels are expressed in various cell types, including endothelial cells, vascular smooth muscle cells, and lymphocytes, where they play a crucial role in regulating membrane potential and cellular function.[3][4] As a positive gating modulator, this compound increases the apparent calcium sensitivity of KCa3.1 channels, leading to their activation at lower intracellular calcium concentrations.[5] This application note provides detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology to characterize its effects on KCa3.1 channels.
Mechanism of Action
This compound binds to a site on the KCa3.1 channel, distinct from the pore, and allosterically enhances its opening in the presence of intracellular calcium. This positive modulation results in membrane hyperpolarization, which can influence a variety of cellular processes, including vasodilation and cell proliferation.
Figure 1: Signaling pathway of this compound action on KCa3.1 channels.
Data Presentation
The following table summarizes the quantitative data for this compound based on published literature.
| Parameter | Value | Channel | Comments | Reference |
| EC₅₀ | 109 nM | Human KCa3.1 | Determined by whole-cell patch clamp. | |
| EC₅₀ | 4.4 µM | Human KCa2.3 (SK3) | Demonstrates ~40-fold selectivity for KCa3.1 over KCa2.3. | |
| EC₅₀ | 6.8 µM | Human KCa2.2 (SK2) | High selectivity over KCa2.2. | |
| EC₅₀ | 8.7 µM | Human KCa2.1 (SK1) | High selectivity over KCa2.1. | |
| Selectivity | 200- to 400-fold | Kᵥ, Naᵥ, and Caᵥ channels | Highly selective over various voltage-gated ion channels. |
Experimental Protocols
Cell Preparation
This protocol is optimized for cultured endothelial cells or HEK293 cells stably expressing human KCa3.1.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Glass coverslips
Procedure:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
For electrophysiology, seed cells onto glass coverslips in 35 mm culture dishes at a low density to allow for easy isolation of single cells for patching.
-
Allow cells to adhere and grow for 24-48 hours before recording.
-
On the day of the experiment, replace the culture medium with the external bath solution.
Solutions
External (Bath) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm with sucrose.
Internal (Pipette) Solution (in mM):
-
125 K-Gluconate
-
10 KCl
-
1 MgCl₂
-
10 HEPES
-
1 EGTA
-
0.78 CaCl₂ (for a calculated free [Ca²⁺] of ~250 nM to allow for activation by this compound)
-
3 Na₂ATP
-
0.5 MgGTP
-
Adjust pH to 7.2 with KOH.
-
Adjust osmolarity to ~290 mOsm with sucrose.
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality DMSO.
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch Clamp Protocol
Equipment:
-
Patch clamp amplifier and digitizer
-
Micromanipulator
-
Inverted microscope with appropriate optics
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Identify a healthy, isolated cell for recording.
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch.
-
Allow the cell to equilibrate with the internal solution for 3-5 minutes before starting the recording.
-
Set the amplifier to voltage-clamp mode with a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., a 200 ms ramp from -120 mV to +40 mV) every 10-20 seconds to elicit KCa3.1 currents.
-
After obtaining a stable baseline current, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the potentiation of the KCa3.1 current by this compound.
-
To determine the EC₅₀, apply increasing concentrations of this compound and measure the corresponding current potentiation.
Figure 2: Experimental workflow for patch clamp analysis of this compound.
Logical Relationships of this compound Effects
The high selectivity of this compound for KCa3.1 over other ion channels is a key feature for its use as a pharmacological tool.
Figure 3: Logical relationship of this compound's selectivity and effects.
Troubleshooting
-
No Giga-ohm seal formation: Ensure the cell membrane and pipette tip are clean. Use healthy, well-adhered cells. The osmolarity difference between the internal and external solutions should be appropriate.
-
Unstable recording: Ensure the recording setup is free from vibrations. Check the grounding of the equipment.
-
No response to this compound: Verify the expression of KCa3.1 channels in the chosen cell type. Ensure the intracellular free calcium concentration is sufficient to permit channel activation. Prepare fresh dilutions of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. The protocols outlined in this application note provide a framework for researchers to investigate the effects of this compound using patch clamp electrophysiology, facilitating further understanding of KCa3.1 channel function and its potential as a therapeutic target.
References
- 1. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 4. Methods for Evaluation of Vascular Endothelial Cell Function with Transient Receptor Potential (TRP) Channel Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for SKA-121 in Vasodilation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1] These channels are predominantly expressed in the endothelium of blood vessels and play a crucial role in regulating vascular tone. Activation of KCa3.1 channels by this compound leads to endothelial cell hyperpolarization, which in turn causes vasodilation, making it a valuable tool for investigating cardiovascular physiology and a potential therapeutic agent for hypertensive disorders.[1][2] These application notes provide a comprehensive overview of the use of this compound in vasodilation research, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
This compound acts as a positive allosteric modulator of KCa3.1 channels, meaning it enhances the channel's sensitivity to intracellular calcium. This leads to an increased open probability of the channel at a given calcium concentration. The efflux of potassium ions (K+) through the activated KCa3.1 channels results in hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the adjacent vascular smooth muscle cells (VSMCs) via myoendothelial gap junctions. The change in membrane potential in VSMCs leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Channel | Reference |
| EC50 | 109 nM | KCa3.1 | |
| EC50 | 4.4 µM | KCa2.3 | |
| Selectivity | ~40-fold | KCa3.1 over KCa2.3 | |
| Selectivity | 200 to 400-fold | KCa3.1 over KV and NaV channels |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Reference |
| Normotensive Mice | 100 mg/kg (i.p.) | Significant lowering of mean arterial blood pressure | |
| Hypertensive Mice | 100 mg/kg (i.p.) | Significant lowering of mean arterial blood pressure |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay using Pressure Myography
This protocol describes the assessment of this compound-induced vasodilation in isolated small resistance arteries, such as mesenteric arteries, using a pressure myograph system.
Materials:
-
Isolated resistance artery (e.g., third-order mesenteric artery)
-
Pressure myograph system
-
Physiological Salt Solution (PSS), composition in mM: 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 glucose
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound stock solution (in DMSO)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Artery Dissection and Mounting:
-
Isolate a segment of the desired artery (approximately 2 mm in length) in ice-cold PSS.
-
Carefully clean the artery of surrounding adipose and connective tissue under a dissection microscope.
-
Mount the artery segment onto two glass cannulas in the chamber of the pressure myograph.
-
Secure the artery to the cannulas with sutures.
-
-
Equilibration:
-
Perfuse and superfuse the artery with PSS bubbled with carbogen gas at 37°C.
-
Pressurize the artery to a physiological pressure (e.g., 60-80 mmHg for mesenteric arteries) and allow it to equilibrate for 30-60 minutes until a stable myogenic tone develops.
-
-
Viability Check:
-
To assess the viability of the artery, induce a maximal contraction by adding a high potassium solution (e.g., PSS with equimolar substitution of NaCl with KCl).
-
Wash out the high potassium solution and allow the artery to return to its baseline tone.
-
-
Pre-constriction:
-
Induce a submaximal contraction (e.g., 50-70% of maximal contraction) with a vasoconstrictor such as phenylephrine (typically 1-10 µM).
-
Allow the contraction to stabilize.
-
-
Dose-Response Curve Generation:
-
Once a stable pre-constriction is achieved, add cumulative concentrations of this compound to the superfusion solution.
-
Start with a low concentration (e.g., 1 nM) and increase in logarithmic steps (e.g., up to 10 µM).
-
Allow the vessel diameter to stabilize at each concentration before adding the next.
-
Record the internal diameter of the artery at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of vasodilation at each this compound concentration relative to the pre-constriction tone.
-
Plot the dose-response curve and calculate the EC50 value.
-
Protocol 2: In Vivo Blood Pressure Measurement in Mice
This protocol outlines the procedure for measuring the effect of this compound on arterial blood pressure in anesthetized or conscious mice using telemetry.
Materials:
-
Mice (normotensive or hypertensive strains)
-
This compound solution for injection (e.g., dissolved in a vehicle such as 10% Cremophor EL in saline)
-
Anesthetic (if applicable)
-
Blood pressure telemetry system or tail-cuff plethysmography system
-
Intraperitoneal (i.p.) or intravenous (i.v.) injection supplies
Procedure:
-
Animal Preparation:
-
For telemetry studies, surgically implant the telemetry probe according to the manufacturer's instructions and allow for a recovery period.
-
For tail-cuff measurements, acclimatize the mice to the restraining device for several days before the experiment.
-
-
Baseline Blood Pressure Measurement:
-
Record the baseline mean arterial blood pressure (MAP) and heart rate for a stable period before drug administration.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., i.p. injection of 100 mg/kg).
-
Administer vehicle to a control group of animals.
-
-
Post-injection Monitoring:
-
Continuously monitor and record MAP and heart rate for a defined period after injection (e.g., up to several hours).
-
-
Data Analysis:
-
Calculate the change in MAP from baseline at different time points after this compound or vehicle administration.
-
Compare the effects of this compound between treated and control groups and between normotensive and hypertensive animals.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Vasodilation Signaling Pathway
The primary signaling pathway for this compound-induced vasodilation involves the activation of KCa3.1 channels on endothelial cells, leading to hyperpolarization and subsequent relaxation of vascular smooth muscle cells.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Ex Vivo Vasodilation Assay
The following diagram illustrates the key steps in performing an ex vivo vasodilation assay with this compound using pressure myography.
Caption: Experimental workflow for ex vivo vasodilation assay.
Potential Contribution of Nitric Oxide (NO) and Prostanoids
While the primary mechanism of this compound-induced vasodilation is through endothelium-derived hyperpolarization, the activation of KCa3.1 can also indirectly influence the production of other vasodilators like nitric oxide (NO) and prostacyclin (PGI2). The initial hyperpolarization can increase the driving force for Ca2+ entry, potentially leading to activation of endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX). To investigate these contributions, experiments can be performed in the presence of inhibitors.
Caption: Logic diagram for investigating NO/Prostanoid involvement.
References
Unlocking the Vasodilatory Potential of SKA-121 in Hypertension Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-121 is a potent and selective small-molecule activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] This channel is predominantly expressed in the vascular endothelium and plays a crucial role in regulating vascular tone. Activation of KCa3.1 leads to hyperpolarization of endothelial cells, which in turn causes vasodilation and a subsequent reduction in blood pressure.[2][3][4] These characteristics make this compound a valuable pharmacological tool for investigating the role of KCa3.1 in cardiovascular physiology and a potential therapeutic agent for the management of hypertension.
This document provides detailed application notes and experimental protocols for the use of this compound in hypertension research, aimed at guiding researchers, scientists, and drug development professionals in their preclinical studies.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the KCa3.1 channel. It binds to a site distinct from the calcium-binding site, increasing the channel's sensitivity to intracellular calcium. This leads to an increased open probability of the channel at a given calcium concentration, resulting in potassium ion efflux and membrane hyperpolarization.
The activation of KCa3.1 by this compound initiates a signaling cascade that ultimately leads to vasodilation:
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Value | Species/Cell Line | Reference |
| EC50 for KCa3.1 | 109 nM | - | |
| EC50 for KCa2.3 | 4.4 µM | - | |
| Selectivity (KCa2.3/KCa3.1) | ~40-fold | - | |
| Selectivity over KV and NaV channels | 200 to 400-fold | - |
Table 2: In Vivo Efficacy in Murine Models of Hypertension
| Animal Model | This compound Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| Normotensive Mice | 100 mg/kg | Intraperitoneal (i.p.) | ↓ ~20 mmHg | |
| Hypertensive Mice | 100 mg/kg | Intraperitoneal (i.p.) | ↓ ~25 mmHg | |
| Normotensive Mice | 30 mg/kg | Intraperitoneal (i.p.) | No significant change |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | ~20 minutes | Intraperitoneal (i.p.) | |
| Oral Bioavailability | ~25% | Oral (p.o.) |
Experimental Protocols
In Vivo Hypertension Studies in Mice
This protocol describes the induction of hypertension in mice using Angiotensin II and the subsequent evaluation of this compound's effects on blood pressure.
Caption: Experimental workflow for in vivo hypertension studies.
Materials:
-
Male C57BL/6J mice (12 weeks old)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
This compound
-
Vehicle solution (e.g., 9:1 v/v peanut oil/DMSO or 10% CremophorEL/90% PBS)
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring system (telemetry or tail-cuff)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Hypertension Induction:
-
Prepare osmotic minipumps containing Angiotensin II to deliver a continuous infusion (e.g., 400-1000 ng/kg/min) for 2-4 weeks.
-
Anesthetize the mice and subcutaneously implant the osmotic minipumps.
-
Allow mice to recover for at least 3 days post-surgery.
-
-
Blood Pressure Measurement:
-
Measure baseline systolic and diastolic blood pressure using a telemetry system or a non-invasive tail-cuff method.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. For intraperitoneal (i.p.) injection, a common dose is 100 mg/kg.
-
Administer the prepared this compound solution or vehicle control to the mice.
-
-
Post-Treatment Monitoring:
-
Continuously monitor blood pressure for several hours post-administration to observe the acute effects of this compound.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for both the this compound treated and vehicle control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Ex Vivo Vasodilation Assay using Wire Myography
This protocol details the methodology for assessing the vasodilatory effects of this compound on isolated arterial segments.
Caption: Experimental workflow for ex vivo wire myography.
Materials:
-
Isolated arterial segments (e.g., mesenteric or coronary arteries)
-
Wire myograph system
-
Physiological Salt Solution (PSS), oxygenated with 95% O2 / 5% CO2
-
High potassium PSS (KPSS)
-
Vasoconstrictor (e.g., Phenylephrine, U46619)
-
Endothelium-dependent vasodilator (e.g., Acetylcholine, Bradykinin)
-
This compound
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate arterial segments (e.g., second-order mesenteric arteries) in cold PSS.
-
Carefully clean the arteries of surrounding adipose and connective tissue.
-
Cut the arteries into small rings (approximately 2 mm in length).
-
-
Vessel Mounting:
-
Mount the arterial rings on the two wires of the wire myograph chamber.
-
Submerge the mounted vessels in PSS at 37°C and bubble with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Testing:
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension.
-
Assess the viability of the vessels by challenging them with KPSS.
-
Verify the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.
-
-
Experimental Protocol:
-
Wash the vessels with PSS and allow them to return to baseline tension.
-
Pre-constrict the arterial rings to approximately 80% of their maximal response to KPSS using a vasoconstrictor.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation responses as a percentage of the pre-constriction tension.
-
Construct a dose-response curve and calculate the EC50 value for this compound.
-
Conclusion
This compound is a valuable research tool for elucidating the role of the KCa3.1 channel in the regulation of vascular tone and blood pressure. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their investigations into the pathophysiology and potential treatment of hypertension. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this important therapeutic target.
References
SKA-121: A Pharmacological Tool for Probing KCa3.1 Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types, including immune cells, endothelial cells, and fibroblasts.[1] Its involvement in cellular processes such as activation, proliferation, and migration has made it an attractive therapeutic target for a range of diseases, including autoimmune disorders, fibrosis, and cancer.[1] this compound, by sensitizing the KCa3.1 channel to intracellular calcium, serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of this channel. These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo experimental paradigms.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine | [2] |
| Molecular Weight | 198.23 g/mol | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at -20°C |
Pharmacological Properties
| Parameter | Value | Species/Assay Condition | Reference |
| Potency | |||
| EC50 for KCa3.1 | 109 nM | Whole-cell patch-clamp with 250 nM free Ca2+ | |
| 109 ± 14 nM | |||
| Selectivity | |||
| EC50 for KCa2.1 | 8,700 nM | ||
| EC50 for KCa2.2 | 6,800 nM | ||
| EC50 for KCa2.3 | 4.4 µM (4,400 nM) | ||
| Selectivity for KCa3.1 over KCa2.3 | ~40-fold | ||
| Selectivity over KV and NaV channels | 200 to 400-fold | ||
| Pharmacokinetics (Mouse) | |||
| Administration Route | Intraperitoneal (i.p.) | ||
| Dose | 100 mg/kg | ||
| Vehicle | Peanut oil/DMSO (9:1 v/v) | ||
| Half-life | ~20 minutes | ||
| Plasma Concentration (5 min) | 21.3 ± 2.4 µM | ||
| Plasma Concentration (1 hour) | 483 ± 231 nM | ||
| Plasma Concentration (4 hours) | 53 ± 44 nM | ||
| Oral Bioavailability | ~25% |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the characterization of this compound's effect on KCa3.1 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) or in primary cells endogenously expressing the channel.
Materials:
-
Cells expressing KCa3.1 channels
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
-
This compound
-
TRAM-34 (KCa3.1 blocker, for control experiments)
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubble with 95% O2/5% CO2.
-
Internal (Pipette) Solution: Composition may vary, but a typical K-gluconate based solution is used. To study KCa3.1, the free Ca2+ concentration is buffered to a specific level (e.g., 250 nM) using Ca2+-EGTA buffers.
Procedure:
-
Prepare stock solutions of this compound in DMSO (e.g., 10-100 mM).
-
On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentrations.
-
Culture cells expressing KCa3.1 on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution containing a defined free Ca2+ concentration (e.g., 250 nM).
-
Obtain a gigaohm seal on a target cell and establish the whole-cell configuration.
-
Record baseline KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV).
-
Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 100 nM to 1 µM).
-
Record the potentiated KCa3.1 currents.
-
To confirm the specificity of the effect, co-apply the KCa3.1 blocker TRAM-34 (e.g., 1 µM) with this compound.
Expected Results: Application of this compound should lead to a significant potentiation of the KCa3.1-mediated outward current. This effect should be reversible upon washout and blocked by TRAM-34. This compound shifts the Ca2+ concentration-response curve of KCa3.1 to the left, indicating it increases the channel's sensitivity to intracellular Ca2+.
Ex Vivo Vasodilation Assay
This protocol outlines a method to assess the ability of this compound to potentiate endothelium-dependent vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., porcine coronary arteries)
-
Wire myograph system
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Bradykinin (or other endothelium-dependent vasodilator)
-
Phenylephrine (or other vasoconstrictor)
-
This compound
-
Carbogen (95% O2/5% CO2)
Procedure:
-
Dissect and clean arterial segments and mount them in a wire myograph system containing Krebs-Henseleit solution bubbled with carbogen at 37°C.
-
Equilibrate the arterial rings under a resting tension.
-
Pre-constrict the arterial rings with a vasoconstrictor like phenylephrine to achieve a stable submaximal contraction.
-
Generate a cumulative concentration-response curve for an endothelium-dependent vasodilator such as bradykinin.
-
Wash out the bradykinin and allow the rings to return to the pre-constricted tension.
-
Incubate the arterial rings with this compound at a relevant concentration (e.g., 1 µM) for a defined period.
-
Repeat the cumulative concentration-response curve for bradykinin in the presence of this compound.
Expected Results: In the presence of this compound, the concentration-response curve for bradykinin should be shifted to the left, indicating that this compound potentiates endothelium-dependent vasodilation. This occurs because the activation of endothelial cells by bradykinin leads to an increase in intracellular Ca2+, which in the presence of this compound, more effectively activates KCa3.1, leading to hyperpolarization and subsequent relaxation of the surrounding smooth muscle.
In Vivo Blood Pressure Measurement in Mice
This protocol describes the use of this compound to investigate the role of KCa3.1 in regulating blood pressure in mice.
Materials:
-
C57Bl/6J mice (and KCa3.1 knockout mice as a negative control)
-
This compound
-
Vehicle (e.g., peanut oil/DMSO, 9:1 v/v)
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
-
Dosing syringes and needles
Procedure:
-
Acclimatize mice to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Record baseline blood pressure and heart rate.
-
Prepare a solution of this compound in the vehicle.
-
Administer this compound intraperitoneally (i.p.) at a dose of 100 mg/kg. A vehicle control group should also be included.
-
Monitor blood pressure and heart rate continuously or at regular intervals post-injection.
-
For specificity, perform the same experiment in KCa3.1 knockout mice.
Expected Results: Administration of this compound is expected to cause a significant decrease in mean arterial blood pressure in wild-type mice. This effect should be absent or significantly attenuated in KCa3.1 knockout mice, confirming the target specificity of this compound's in vivo effects.
Visualizations
Caption: KCa3.1 signaling pathway and the action of this compound.
Caption: Experimental workflow for whole-cell patch-clamp studies.
Caption: Logical relationship of this compound selectivity.
References
Application Notes and Protocols for SKA-121 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SKA-121 in preclinical animal studies, with a focus on established routes of administration and the underlying mechanism of action. The following protocols and data are compiled from publicly available research to guide the design and execution of in vivo experiments involving this selective KCa3.1 potassium channel activator.
Quantitative Data Summary
The administration of this compound in animal models has been documented through several routes, each with specific dosing regimens and vehicles. The following table summarizes the quantitative data from these studies for easy comparison.
| Administration Route | Species | Dosage | Vehicle | Purpose |
| Intravenous (i.v.) | Mouse | 10 mg/kg | 10% CremophorEL and 90% phosphate-buffered saline | Pharmacokinetic studies |
| Intraperitoneal (i.p.) | Mouse | 30 mg/kg | Peanut oil/DMSO (9:1 v/v) | To assess effects on mean arterial pressure (no significant alteration observed at this dose)[1] |
| Intraperitoneal (i.p.) | Mouse | 100 mg/kg | Peanut oil/DMSO (9:1 v/v) | To assess effects on mean arterial pressure (significantly lowered)[1] |
| Oral (p.o.) | Mouse | Not specified | Can be added to drinking water | General administration, with an observed oral availability of approximately 25%[1] |
Experimental Protocols
Detailed methodologies for the key administration routes are provided below. These protocols are based on published studies and general best practices for animal research.
Intravenous (i.v.) Administration Protocol
This protocol is designed for the systemic delivery of this compound to study its pharmacokinetic profile and systemic effects.
Materials:
-
This compound
-
Cremophor® EL
-
Phosphate-buffered saline (PBS), sterile
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal restrainer
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound.
-
On the day of the experiment, prepare the final dosing solution by dissolving this compound in a vehicle of 10% Cremophor® EL and 90% PBS to a final concentration suitable for a 10 mg/kg dose.
-
Ensure the solution is clear and free of particulates.
-
-
Animal Preparation:
-
Acclimatize the mice to the experimental conditions.
-
Weigh each mouse to accurately calculate the injection volume.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
-
Injection:
-
Disinfect the lateral tail vein with a 70% ethanol wipe.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Proceed with the planned experimental measurements (e.g., blood sampling for pharmacokinetic analysis).
-
Intraperitoneal (i.p.) Administration Protocol
This protocol is suitable for evaluating the systemic effects of this compound, such as its impact on blood pressure.
Materials:
-
This compound
-
Peanut oil
-
Dimethyl sulfoxide (DMSO)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle by mixing peanut oil and DMSO in a 9:1 volume-to-volume ratio.
-
Dissolve this compound in the vehicle to achieve the desired final concentration for either a 30 mg/kg or 100 mg/kg dose.
-
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and observe for any signs of distress.
-
Commence experimental monitoring as required (e.g., blood pressure telemetry).
-
Oral Administration Protocol (General)
While specific protocols for the oral administration of this compound are not detailed in the available literature, it has been noted that the compound has approximately 25% oral availability and can be administered in drinking water[1]. The following is a general protocol for oral gavage, which provides a more precise dosing method.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, methylcellulose, corn oil)
-
Flexible gavage needle (20-22 gauge for mice)
-
1 mL syringe
Procedure:
-
Preparation of Dosing Solution:
-
Note: The optimal vehicle for oral gavage of this compound has not been specified in the reviewed literature. Researchers should perform solubility and stability tests to determine a suitable vehicle.
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Preparation:
-
Weigh the mouse for accurate dose calculation.
-
Gently but firmly restrain the mouse to prevent movement.
-
-
Gavage:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus, gently advance it to the predetermined depth.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the gavage needle.
-
-
Post-gavage Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. Its mechanism of action involves binding to the channel, which increases its open probability in the presence of intracellular calcium. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This change in membrane potential modulates intracellular calcium signaling, which in turn influences various cellular processes such as proliferation and differentiation.
Caption: Mechanism of action of this compound as a KCa3.1 channel activator.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound, from preparation to data analysis.
Caption: A generalized workflow for animal studies involving this compound.
References
Troubleshooting & Optimization
SKA-121 not dissolving properly solutions
Welcome to the technical support center for SKA-121. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the proper dissolution and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in one of these solvents.
Q2: At what concentrations can I dissolve this compound in DMSO and ethanol?
A2: this compound is soluble up to 100 mM in DMSO and up to 50 mM in ethanol[1]. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate molarity calculations.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For intravenous (i.v.) application in mice, a concentration of 5 mg/mL has been achieved by dissolving this compound in a mixture of 10% Cremophor EL and 90% phosphate-buffered saline[2][3]. For oral administration, a vehicle of peanut oil/DMSO at a 9:1 (v/v) ratio has been used[2].
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for up to one year or at -80°C for up to two years[2].
Troubleshooting Guide: this compound Dissolution Issues
This guide addresses common problems researchers may face when this compound does not dissolve properly.
Problem: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer or cell culture medium.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The drastic change in solvent polarity can cause the compound to crash out of solution.
Solutions:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower final concentration.
-
Increase the Volume of Aqueous Solution: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of the this compound stock in a solvent that is miscible with both DMSO and your final aqueous buffer.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer or medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the final solution is at the correct temperature for your experiment.
-
Sonication: If precipitation occurs, brief sonication of the final solution may help to redissolve the compound. However, be cautious as this can generate heat and potentially degrade the compound or other components in the solution.
Experimental Workflow for Preparing this compound Working Solutions
References
Technical Support Center: Optimizing SKA-121 Concentration for Efficacy
Welcome to the technical support center for SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure the effective use of this compound.
Quick Reference Data
| Property | Value | Reference(s) |
| Chemical Name | 5-Methylnaphtho[2,1-d]oxazol-2-amine | |
| Molecular Weight | 198.23 g/mol | [1] |
| Mechanism of Action | Positive allosteric modulator of KCa3.1 channels | [2] |
| EC50 (KCa3.1) | 109 nM | [3] |
| Selectivity | ~40-fold selective for KCa3.1 over KCa2.3 | |
| Solubility | Soluble in DMSO (≥ 42.86 mg/mL) and Ethanol |
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I am not observing any effect of this compound in my cellular assay.
A1: There are several potential reasons for a lack of response. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verify Stock Solution: Ensure your this compound stock solution was prepared correctly and stored properly to avoid degradation. Prepare fresh dilutions for each experiment.
-
Concentration Range: Confirm that the final concentration of this compound in your assay is within the expected effective range. The reported EC50 for KCa3.1 is 109 nM. A concentration-response curve is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Cellular Factors:
-
KCa3.1 Expression: Verify that your cell model expresses KCa3.1 channels at a sufficient level. You can confirm this using techniques like qPCR, Western blot, or immunocytochemistry.
-
Intracellular Calcium: this compound is a positive-gating modulator, meaning it enhances the channel's sensitivity to intracellular calcium (Ca2+). Ensure your experimental conditions allow for an appropriate intracellular Ca2+ concentration to enable channel activation. For whole-cell patch-clamp experiments, an internal solution with a defined free Ca2+ concentration (e.g., 200-250 nM) is recommended to study activators.
-
-
Experimental Setup:
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not affecting the cells at the concentration used. The final DMSO concentration should typically be kept below 0.1%.
-
Incorrect Recording Parameters (Electrophysiology): If using patch-clamp, ensure your voltage protocols and recording solutions are optimized for KCa3.1 currents. A low intracellular Ca2+ concentration is necessary to observe the effect of a positive modulator.
-
Q2: I am observing a smaller than expected effect of this compound.
A2: A reduced effect could be due to several factors:
-
Suboptimal Concentration: You may be using a concentration on the lower end of the dose-response curve. Perform a full concentration-response experiment to identify the optimal concentration.
-
Compound Stability: this compound may not be stable in your assay medium over long incubation periods. Consider shorter incubation times or replenishing the compound.
-
Presence of Channel Blockers: Ensure your experimental solutions do not contain any known KCa3.1 inhibitors.
-
Cell Passage Number: High-passage cell lines can sometimes exhibit altered ion channel expression or function. Use cells within a consistent and low passage number range.
Q3: I am seeing inconsistent results between experiments.
A3: Inconsistent results often point to variability in experimental conditions. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, incubation times, and solution preparation, are performed consistently.
-
Reagent Quality: Use high-quality reagents and prepare fresh solutions regularly.
-
Environmental Factors: Maintain consistent temperature, humidity, and CO2 levels in your cell culture incubator.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate dosing of this compound.
Q4: I am concerned about potential off-target effects.
A4: this compound is highly selective for KCa3.1 over other potassium channels like KCa2.3. However, at very high concentrations, the risk of off-target effects increases.
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired effect in your assay to minimize the potential for off-target activity.
-
Include Proper Controls: Use a known KCa3.1 blocker, such as TRAM-34, to confirm that the observed effects of this compound are indeed mediated by KCa3.1 activation. Additionally, using cells that do not express KCa3.1 (e.g., knockout cells) can serve as an excellent negative control.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your experimental buffer immediately before use.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is to test a range of concentrations around the EC50 value of 109 nM. We recommend performing a concentration-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup. For vasodilation assays, an EC50 of 7.9 nM has been reported in porcine coronary arteries.
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator of the KCa3.1 channel. It binds to a site on the channel that is distinct from the pore and enhances the channel's sensitivity to intracellular Ca2+. This leads to an increased open probability of the channel at a given Ca2+ concentration, resulting in potassium efflux and cell membrane hyperpolarization.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies in mice. For intravenous administration, it has been dissolved in a mixture of CremophorEL and phosphate-buffered saline. For intraperitoneal injection, a vehicle of peanut oil and DMSO has been used. Doses of 10 mg/kg (i.v.) and 100 mg/kg (i.p.) have been reported to lower blood pressure in mice.
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for researchers familiar with patch-clamp techniques.
1. Cell Preparation:
- Culture cells expressing KCa3.1 channels (e.g., HEK293 cells stably transfected with KCa3.1) on glass coverslips.
- Use cells at 70-80% confluency for recordings.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to achieve a final free Ca2+ concentration of ~200-250 nM (calculated using software such as MaxChelator); pH adjusted to 7.2 with KOH.
- This compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in the external solution to achieve the desired final concentrations.
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a membrane potential of -80 mV.
- Apply a series of voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
- Obtain a stable baseline recording in the external solution.
- Perfuse the cell with increasing concentrations of this compound, allowing the current to stabilize at each concentration before recording.
- At the end of the experiment, apply a saturating concentration of a KCa3.1 blocker (e.g., 1 µM TRAM-34) to determine the baseline current.
4. Data Analysis:
- Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.
- Subtract the current remaining after the application of the KCa3.1 blocker.
- Normalize the current potentiation to the maximal effect.
- Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC50 value.
Protocol 2: Aortic Ring Vasodilation Assay
This ex vivo protocol can be used to assess the vasodilatory effects of this compound.
1. Aortic Ring Preparation:
- Euthanize a rat or mouse according to approved institutional protocols.
- Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (KH) buffer.
- Clean the aorta of adhering connective and fatty tissue.
- Cut the aorta into 2-3 mm wide rings.
2. Mounting and Equilibration:
- Mount the aortic rings in an organ bath containing KH buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the KH buffer every 15-20 minutes.
3. Experimental Procedure:
- Pre-constrict the aortic rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
- Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
- Record the changes in isometric tension after each addition until a maximal relaxation is observed.
4. Data Analysis:
- Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.
- Plot the percentage of relaxation against the log concentration of this compound.
- Fit the concentration-response curve with a sigmoidal dose-response equation to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the KCa3.1 channel.
Caption: Experimental workflow for optimizing this compound concentration.
References
SKA-121 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of SKA-121, a positive allosteric modulator of the KCa3.1 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Its primary on-target effect is to increase the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations.
Q2: What are the known off-target interactions of this compound?
Based on initial selectivity profiling, this compound exhibits a high degree of selectivity for KCa3.1 over other related potassium channels and voltage-gated sodium channels. However, like any small molecule, the potential for off-target interactions at higher concentrations or in specific cellular contexts cannot be entirely ruled out. Direct, comprehensive off-target screening data for this compound against a broad panel of receptors, enzymes, and other ion channels is not extensively published in publicly available literature.
Q3: I am observing an unexpected phenotype in my experiment that does not align with KCa3.1 activation. Could this be an off-target effect of this compound?
It is possible. Unexpected experimental outcomes should be systematically investigated. First, confirm the expected on-target activity of this compound in your system (e.g., by measuring KCa3.1-mediated currents or membrane potential changes). If the on-target effect is confirmed, the unexpected phenotype could be due to downstream effects of KCa3.1 activation in your specific model or a potential off-target interaction.
Q4: What are the first steps to troubleshoot a suspected off-target effect?
The initial steps should involve validating your experimental setup and then exploring the concentration-dependence of the observed effect.
-
Confirm Reagent Identity and Purity: Ensure the this compound compound is of high purity and its identity has been verified.
-
Dose-Response Curve: Perform a dose-response experiment for the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects.
-
Use a Negative Control: If available, use an inactive analog of this compound to see if it produces the same effect.
-
Use a Positive Control: Confirm that a known activator of a different class produces the expected phenotype in your system.
-
Pharmacological Blockade: Attempt to block the unexpected effect with antagonists for suspected off-target proteins.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological response not consistent with KCa3.1 activation. | 1. Off-target interaction with another ion channel or receptor. 2. Downstream signaling cascade unrelated to KCa3.1. 3. Compound degradation or impurity. | 1. Perform a literature search for known off-targets of similar chemical scaffolds. 2. Use a lower concentration of this compound to maximize the on-target to off-target activity window. 3. Employ a structurally unrelated KCa3.1 activator to see if the phenotype is recapitulated. 4. Verify the integrity of your this compound stock. |
| High background or non-specific effects in cellular assays. | 1. Cytotoxicity at high concentrations. 2. Solvent effects (e.g., DMSO). 3. Interaction with assay components. | 1. Determine the cytotoxic concentration of this compound in your cell line using a viability assay (e.g., MTT, LDH). 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level. 3. Run appropriate vehicle controls. 4. Test for interference of this compound with your assay's detection method (e.g., fluorescence quenching). |
| Inconsistent results between experimental batches. | 1. Variability in cell passage number or health. 2. Inconsistent this compound solution preparation. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh this compound working solutions from a concentrated stock for each experiment. 3. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the known selectivity of this compound against a panel of ion channels.
| Target | EC50 / IC50 (nM) | Selectivity vs. KCa3.1 |
| KCa3.1 (On-Target) | 109 | - |
| KCa2.1 | >10,000 | >92-fold |
| KCa2.2 | >10,000 | >92-fold |
| KCa2.3 | 4,400 | ~40-fold |
| KCa1.1 (BK) | >10,000 | >92-fold |
| hERG (KV11.1) | >10,000 | >92-fold |
| NaV1.5 | >10,000 | >92-fold |
Data is compiled from publicly available pharmacological studies. The exact values may vary slightly between different experimental conditions.
Experimental Protocols
Protocol 1: Assessing this compound Selectivity using Electrophysiology
Objective: To determine the potency and selectivity of this compound on the target channel (KCa3.1) versus off-target channels.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human KCa3.1 channel or the off-target channel of interest (e.g., KCa2.3, hERG).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings.
-
For KCa channels, use an intracellular solution containing a known concentration of free Ca2+ to elicit baseline currents.
-
For voltage-gated channels, use appropriate voltage protocols to elicit currents.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the extracellular recording solution to achieve a range of final concentrations.
-
Apply the different concentrations of this compound to the cells and record the resulting changes in current amplitude.
-
-
Data Analysis:
-
Measure the peak current at each concentration.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the EC50 or IC50 value.
-
Calculate the selectivity by taking the ratio of the EC50/IC50 for the off-target channel to the EC50 for the on-target channel.
-
Protocol 2: Biochemical Assay for Off-Target Binding
Objective: To identify potential off-target binding partners of this compound in a high-throughput manner.
Methodology:
-
Assay Platform: Utilize a commercial off-target screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that employs radioligand binding assays or enzymatic assays.
-
Target Panel: Select a broad panel of targets, typically including GPCRs, kinases, ion channels, and transporters.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM).
-
Data Interpretation: The service will provide a report detailing the percent inhibition or activation of each target in the panel. A significant interaction (typically >50% inhibition/activation) at a high concentration warrants further investigation with functional assays.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting suspected off-target effects.
improving SKA-121 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable use of SKA-121 in experimental settings. All recommendations are based on publicly available data and established best practices for handling hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4).[1][2] It enhances the channel's sensitivity to intracellular calcium, leading to membrane hyperpolarization. This modulation of ion channel activity makes this compound a valuable tool for studying physiological processes regulated by KCa3.1, such as smooth muscle relaxation and immune cell activation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is poorly soluble in aqueous solutions. For in vitro experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
Q3: How should I store this compound powder and stock solutions?
A3: Undissolved this compound powder should be stored at -20°C.[2] Concentrated stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: What is the known stability of this compound in solution?
A4: While specific degradation kinetics for this compound are not extensively published, its stability in solution is influenced by factors such as the solvent, pH, temperature, and light exposure. As a hydrophobic compound, it is prone to precipitation when diluted into aqueous buffers from an organic stock. Proper solution preparation and storage are critical to ensure its stability and experimental reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media. | This compound is hydrophobic and has low solubility in aqueous buffers. The final DMSO concentration may be too low to maintain solubility. | - Increase the final DMSO concentration in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be tested).- Prepare an intermediate dilution in a co-solvent mixture (e.g., 50:50 ethanol:PBS) before final dilution in the aqueous medium.- Consider the use of solubilizing agents such as cyclodextrins or formulating the compound in a vehicle containing surfactants like Cremophor EL, as has been done for in vivo studies. |
| Inconsistent experimental results. | This could be due to the degradation of this compound in the stock solution or working solution. | - Always use freshly prepared working solutions for your experiments.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Protect solutions from light, especially during long-term storage and experiments.- Ensure the pH of your experimental buffer is within a stable range, as extreme pH can accelerate the degradation of small molecules. |
| Difficulty dissolving the this compound powder. | The powder may have absorbed moisture, affecting its solubility. | - Ensure the powder is at room temperature before opening the vial to prevent condensation.- Use anhydrous grade DMSO for preparing the stock solution.- Gentle warming and vortexing can aid in dissolution. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 198.23 g/mol | |
| Formula | C₁₂H₁₀N₂O | |
| Appearance | White to off-white solid | N/A |
| CAS Number | 1820708-73-3 |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 42.86 mg/mL (≥ 216.22 mM) | |
| Ethanol | 50 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Based on the molecular weight of this compound (198.23 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution (e.g., for 1 mL of stock, use 1.98 mg of this compound). c. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. d. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium or desired aqueous buffer.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution to achieve the final desired concentration. It is recommended to perform an intermediate dilution step to minimize precipitation. For example, to achieve a 1 µM final concentration, first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 into the final aqueous medium. c. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%). d. Use the working solution immediately after preparation for best results.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound solutions.
Caption: Simplified signaling pathway of KCa3.1 activation potentiated by this compound.
References
SKA-121 vehicle control selection
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with SKA-121, a selective activator of the KCa3.1 potassium channel.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue: this compound Precipitation in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the final experimental solution.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Poor solubility of this compound in aqueous solutions.
-
The concentration of the organic solvent used for the stock solution is too low in the final dilution.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain this compound solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in most cell-based assays.
-
Use a Different Vehicle: For in vivo experiments, consider using a vehicle known to be suitable for this compound, such as a mixture of peanut oil and DMSO (9:1 v/v) or a formulation of Cremophor EL and phosphate-buffered saline (PBS) (10:90 v/v).[1][2]
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound fresh from a stock solution just before each experiment.
-
Sonication: Briefly sonicate the final dilution to aid in dissolving any small precipitates.
Issue: Inconsistent Results in In Vivo Studies
Symptoms:
-
High variability in physiological responses (e.g., blood pressure changes) between animals in the same treatment group.[1]
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Inconsistent drug administration and bioavailability.
-
Short half-life of this compound in vivo.[1]
-
Improper vehicle selection leading to poor absorption.
Solutions:
-
Refine Administration Technique: Ensure consistent and accurate administration of this compound, whether by intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage.
-
Consider Pharmacokinetics: Be aware of the short half-life of this compound (approximately 20 minutes in mice) when designing the timing of measurements.
-
Vehicle Optimization: The choice of vehicle is critical for in vivo studies. The table below summarizes vehicle compositions that have been used for this compound administration in mice.
| Administration Route | Vehicle Composition | Reference |
| Intraperitoneal (i.p.) | Peanut oil/DMSO (9:1 v/v) | |
| Intravenous (i.v.) | 10% Cremophor EL in 90% PBS |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a positive allosteric modulator of the intermediate-conductance Ca2+-activated potassium channel KCa3.1 (also known as IKCa1 or SK4). It selectively activates KCa3.1, leading to potassium ion efflux and cell membrane hyperpolarization.
What is the mechanism of action of this compound?
This compound acts as a positive-gating modulator, which means it increases the sensitivity of the KCa3.1 channel to intracellular calcium. This results in channel opening at lower calcium concentrations than would normally be required.
What are the recommended vehicles for dissolving this compound?
The choice of vehicle depends on the experimental application (in vitro vs. in vivo).
For in vitro experiments:
-
Dimethyl sulfoxide (DMSO): this compound is soluble up to 100 mM in DMSO.
-
Ethanol: this compound is soluble up to 50 mM in ethanol.
For in vivo experiments in mice:
| Route | Vehicle |
| i.p. | Peanut oil/DMSO (9:1 v/v) |
| i.v. | 10% Cremophor EL in 90% PBS |
What is the selectivity profile of this compound?
This compound is a selective activator of KCa3.1. It shows significantly lower potency for other potassium channels and ion channels.
| Channel | EC50 | Selectivity vs. KCa3.1 |
| KCa3.1 | 109 nM | - |
| KCa2.3 | 4.4 µM | ~40-fold |
| KCa2.1 | 8.7 µM | ~80-fold |
| KCa2.2 | 6.8 µM | ~62-fold |
This compound is reported to be 200- to 400-fold selective over representative voltage-gated potassium (KV) and sodium (NaV) channels.
How should this compound stock solutions be stored?
Stock solutions of this compound in an organic solvent like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.
Experimental Protocol Workflow: Preparing this compound for In Vitro Assays
References
how to prevent SKA-121 precipitation in media
Welcome to the technical support center for SKA-121. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2] As a positive-gating modulator, this compound increases the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations.[1] This results in potassium ion efflux from the cell, causing membrane hyperpolarization. This change in membrane potential plays a crucial role in various physiological processes, including T-cell activation, smooth muscle relaxation, and cell proliferation.[3]
Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?
A2: Precipitation of this compound in your cell culture media can be due to several factors:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in DMSO) is rapidly diluted into the aqueous environment of the cell culture media, the compound can crash out of solution.
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Media Components: Components within the cell culture media, such as salts, proteins (especially in the presence of serum), and pH, can influence the solubility of this compound.
-
Temperature and pH Fluctuations: Changes in temperature or pH can alter the solubility of small molecules.
Q3: How can I prevent this compound from precipitating in my cell culture media?
A3: To prevent precipitation, it is crucial to optimize the preparation of your this compound working solution. Key strategies include:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warm the Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling the media to ensure rapid and uniform distribution.
-
Consider Serum Concentration: If using a serum-containing medium, be aware that proteins in the serum can sometimes interact with small molecules. Adding the compound to the basal medium before the addition of serum may be beneficial.
Troubleshooting Guide
If you are currently experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Visually Inspect the Stock Solution
-
Question: Is your this compound stock solution clear and free of any visible precipitate?
-
Action: If you observe any precipitate in your stock solution, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve the compound. If the precipitate persists, your stock solution may be too concentrated or may have degraded. Consider preparing a fresh stock solution at a slightly lower concentration.
Step 2: Review Your Dilution Protocol
-
Question: How are you diluting your this compound stock solution into the cell culture media?
-
Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Implement a serial dilution strategy as outlined in the experimental protocols section below.
Step 3: Evaluate the Final Concentration
-
Question: What is the final concentration of this compound in your experiment?
-
Action: It is possible that your target concentration exceeds the solubility of this compound in your specific cell culture medium. Try performing a dose-response experiment starting with a lower concentration to determine the maximum soluble concentration under your experimental conditions.
Step 4: Assess Media and Incubation Conditions
-
Question: Are there any recent changes to your cell culture media formulation or incubation conditions?
-
Action: Variations in media lots, serum quality, or incubator CO2 levels (which can affect media pH) can impact compound solubility. Ensure consistency in your experimental setup.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source |
| DMSO | Soluble to 100 mM | |
| Ethanol | Soluble to 50 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 198.23 g/mol ).
-
Procedure: a. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution. d. Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media
This protocol is for preparing a final concentration of 1 µM this compound in 10 mL of cell culture media, starting from a 10 mM stock solution in DMSO.
-
Pre-warm Media: Place a sufficient volume of your cell culture media in a 37°C incubator or water bath.
-
Intermediate Dilution: a. In a sterile tube, add 99 µL of the pre-warmed cell culture media. b. Add 1 µL of the 10 mM this compound stock solution to the media. c. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Final Dilution: a. To your 10 mL of pre-warmed cell culture media, add 100 µL of the 100 µM intermediate this compound solution. b. Gently swirl the flask or plate to ensure even distribution. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKA 121 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SKA-121 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting SKA-121 incubation time for optimal experimental results. The following information is presented in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] It does not open the channel directly but enhances its sensitivity to intracellular calcium. This leads to an increased potassium efflux upon channel activation, causing membrane hyperpolarization. This compound is highly selective for KCa3.1, with an EC50 (half-maximal effective concentration) of approximately 109 nM.[1][2]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing the incubation time for this compound is critical for several reasons:
-
Time-dependent effects: The activation of KCa3.1 by this compound initiates downstream signaling events that may have varying temporal dynamics. Short incubation times might be sufficient to observe immediate effects like changes in membrane potential, while longer incubations may be necessary to detect changes in gene expression or cell proliferation.
-
Compound stability and metabolism: Like any small molecule, the stability and metabolism of this compound in your specific cell culture system can influence its effective concentration over time.
-
Cellular context: The optimal incubation time can be highly dependent on the cell type, its metabolic rate, and the specific biological endpoint being measured.
-
Avoiding cytotoxicity: Prolonged exposure to any compound, including this compound, could potentially lead to off-target effects or cytotoxicity, which could confound experimental results.
Q3: What is a good starting point for an this compound incubation time-course experiment?
A3: A good starting point for a time-course experiment with this compound would be to test a range of time points, both short and long, to capture a comprehensive view of the compound's effect. A suggested range could be:
-
Short-term: 15 minutes, 30 minutes, 1 hour, 4 hours
-
Long-term: 8 hours, 12 hours, 24 hours, 48 hours
The selection of time points should be guided by the specific biological question and the known kinetics of the downstream signaling pathway being investigated.
Q4: How does the short half-life of this compound in vivo affect in vitro experiments?
A4: While this compound has a reported short half-life in animal models, this is primarily due to metabolic clearance and excretion, which are not major factors in in vitro cell culture systems. However, the chemical stability of the compound in culture media at 37°C over extended periods should be considered. For long-term experiments (e.g., > 24 hours), it may be advisable to replenish the media with fresh this compound to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incubation time is too short: The desired downstream effect may require a longer duration to manifest. 2. This compound concentration is too low: The concentration used may be insufficient to activate KCa3.1 in your cell line. 3. Low or absent KCa3.1 expression: The cell line may not express the KCa3.1 channel at a sufficient level. | 1. Perform a time-course experiment: Test a broader range of incubation times (e.g., up to 48 or 72 hours). 2. Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific cell line. 3. Confirm KCa3.1 expression: Use techniques like Western blot, qPCR, or immunofluorescence to verify the presence of the KCa3.1 channel in your cells. |
| High cell death or cytotoxicity observed | 1. Incubation time is too long: Prolonged exposure may be inducing cytotoxic effects. 2. This compound concentration is too high: The concentration used may be toxic to the cells. 3. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity at the concentration used. | 1. Reduce incubation time: Test shorter incubation periods. 2. Perform a cytotoxicity assay (e.g., MTT, LDH): Determine the cytotoxic concentration of this compound and use concentrations well below this level. 3. Test vehicle control: Ensure the final concentration of the solvent in the culture media is not causing toxicity. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. 2. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels can impact cell physiology. 3. Compound degradation: Improper storage or handling of this compound stock solutions can lead to reduced activity. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed at a uniform density. 2. Ensure consistent incubation environment: Use a calibrated incubator and monitor conditions regularly. 3. Properly store and handle this compound: Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time of this compound for a Cell-Based Assay
This protocol outlines a general method for determining the optimal incubation time of this compound for a specific downstream effect (e.g., change in cell migration, proliferation, or gene expression).
-
Cell Seeding: Seed your cells of interest in the appropriate culture plates (e.g., 96-well for viability assays, 24-well for migration assays) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a working solution at the desired final concentration in your cell culture medium. Include a vehicle control with the same final concentration of the solvent.
-
Time-Course Treatment: Treat the cells with the this compound working solution and the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Assay Performance: At each time point, terminate the experiment and perform your specific assay to measure the biological endpoint of interest (e.g., cell migration assay, cell proliferation assay, RNA extraction for qPCR).
-
Data Analysis: Normalize the data from the this compound treated cells to the vehicle-treated control cells at each time point. Plot the measured effect against the incubation time to identify the optimal duration to observe the desired effect.
Protocol 2: Assessing this compound Cytotoxicity
This protocol describes how to evaluate the potential cytotoxic effects of this compound over different incubation times using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control. Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 570 nm). Calculate the percentage of cell viability for each concentration and incubation time relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the KCa3.1 channel.
Caption: Workflow for determining the optimal incubation time for this compound in a cell-based assay.
Caption: A logical workflow for troubleshooting common issues when using this compound.
References
Technical Support Center: SKA-121 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SKA-121 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Its primary mechanism of action is to increase the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations.[3][4] This results in potassium ion efflux and hyperpolarization of the cell membrane. This compound is a selective activator of KCa3.1 channels.
Q2: What are the known in vivo effects of this compound?
In animal models, administration of this compound has been shown to lower mean arterial blood pressure in both normotensive and hypertensive mice. This effect is attributed to its role in potentiating endothelium-dependent relaxation in blood vessels. The effects of this compound are dependent on the presence of functional KCa3.1 channels, as it has no effect on blood pressure in KCa3.1 knockout mice.
Q3: What is the pharmacokinetic profile of this compound in mice?
This compound has a relatively short half-life of approximately 20 minutes in mice. Following intravenous administration, plasma concentrations decrease rapidly. The oral bioavailability of this compound is estimated to be around 25%.
Q4: What are the recommended vehicles for in vivo delivery of this compound?
The choice of vehicle depends on the route of administration. For intravenous (i.v.) injection in mice, a common vehicle is a mixture of 10% Cremophor EL and 90% phosphate-buffered saline (PBS). For intraperitoneal (i.p.) injection, a vehicle consisting of a 9:1 volume-to-volume ratio of peanut oil and dimethyl sulfoxide (DMSO) has been used.
Q5: What is the primary known challenge associated with the in vivo delivery of this compound?
The most significant challenge for in vivo studies with this compound is its short half-life. This rapid clearance necessitates careful consideration of the experimental design, particularly the timing of sample collection and measurements, to accurately capture its biological effects. For sustained effects, frequent administration or the use of a continuous delivery system may be required.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on blood pressure after administration. | 1. Inadequate Dose: The dose of this compound may be too low to elicit a response. A dose of 30 mg/kg has been reported to not produce significant alterations in mean arterial pressure (MAP).2. Inactive Compound: The compound may have degraded due to improper storage. 3. Incorrect Vehicle/Formulation: this compound may not be fully dissolved or may have precipitated out of solution. 4. KCa3.1 Knockout/Deficient Model: The animal model may lack functional KCa3.1 channels. | 1. Dose Escalation: Consider increasing the dose. A dose of 100 mg/kg has been shown to significantly lower MAP in mice.2. Check Storage: Ensure this compound is stored at -20°C.3. Verify Formulation: Prepare the formulation fresh before each experiment. Ensure complete dissolution of this compound in the chosen vehicle. For i.v. administration, dissolve at 5 mg/mL in 10% Cremophor EL and 90% PBS. For i.p. administration, use a 9:1 v/v mixture of peanut oil and DMSO.4. Confirm Genotype: Verify the genotype of the animal model to ensure the presence of KCa3.1 channels. |
| High variability in experimental results. | 1. Short Half-Life: The rapid clearance of this compound can lead to inconsistent plasma concentrations, especially if the timing of measurements varies between animals.2. Inconsistent Administration: Variations in injection technique can affect the bioavailability of the compound. | 1. Standardize Timing: Strictly adhere to a standardized timeline for drug administration and subsequent measurements for all animals in the study.2. Consistent Administration Technique: Ensure all injections are administered consistently by a trained individual. |
| Precipitation of this compound during formulation. | 1. Low Solubility in Aqueous Solutions: this compound has limited solubility in purely aqueous solutions.2. Incorrect Vehicle Preparation: The proportions of the vehicle components may be incorrect. | 1. Use Recommended Vehicles: Utilize the recommended vehicles which include co-solvents like Cremophor EL or DMSO to enhance solubility.2. Follow Protocol: Carefully follow the established protocols for preparing the vehicle and dissolving the compound. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Channel | EC50 (nM) |
| KCa3.1 | 109 |
| KCa2.1 | 8,700 |
| KCa2.2 | 6,800 |
| KCa2.3 | 4,400 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | ~20 minutes |
| Oral Bioavailability | ~25% |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (i.v.) Injection in Mice
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution consisting of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).
-
Dissolve this compound in the vehicle to a final concentration of 5 mg/mL.
-
Vortex the solution until the compound is completely dissolved.
-
Administer the solution to mice via tail vein injection at a dose of 10 mg/kg.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution consisting of a 9:1 volume-to-volume ratio of peanut oil and DMSO.
-
Dissolve this compound in the vehicle.
-
Vortex the solution to ensure complete dissolution.
-
Administer the solution to mice via intraperitoneal injection at a dose of 100 mg/kg to observe effects on blood pressure.
Visualizations
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for intravenous administration of this compound.
Caption: Troubleshooting logic for lack of in vivo effect of this compound.
References
Technical Support Center: SKA-121 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKA-121, a selective positive allosteric modulator of the KCa3.1 potassium channel. The focus of this guide is to help minimize potential toxicity and ensure reliable results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] It enhances the channel's sensitivity to intracellular calcium, leading to an increased potassium efflux and hyperpolarization of the cell membrane.[4]
Q2: What is the reported potency and selectivity of this compound?
This compound exhibits a high degree of selectivity for KCa3.1. The half-maximal effective concentration (EC50) for KCa3.1 activation is approximately 109 nM.[4] It shows significantly lower potency for related KCa2 channels and is highly selective over other potassium and sodium channels.
Q3: What are the common applications of this compound in cell-based assays?
This compound is often used to investigate the physiological roles of the KCa3.1 channel in various cellular processes, including T-cell activation, cell proliferation, and migration. It is also utilized in studies related to conditions where KCa3.1 is implicated, such as certain cancers and inflammatory diseases.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q5: What is the final concentration of DMSO that is considered safe for most cell lines?
As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control to assess the impact of the solvent on your specific cell line and assay.
Troubleshooting Guide: Minimizing this compound Toxicity
While specific cytotoxicity data for this compound is limited in publicly available literature, prolonged or excessive activation of potassium channels can potentially lead to cellular stress. Here are some common issues you might encounter and steps to mitigate them.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced Cell Viability or Proliferation | High Concentration of this compound: Even selective compounds can have off-target effects or induce cellular stress at high concentrations. | 1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound that elicits the desired biological effect without causing significant cell death. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).2. Use the Lowest Effective Concentration: Once the optimal range is identified, use the lowest concentration that gives a robust and reproducible effect for your experiments. |
| Prolonged Incubation Time: Continuous activation of KCa3.1 channels may disrupt ion homeostasis over long periods, leading to apoptosis or necrosis. | 1. Optimize Incubation Time: Conduct a time-course experiment to determine the shortest incubation time required to observe the desired effect.2. Consider Pulsed Treatment: For long-term experiments, consider treating cells with this compound for a shorter period, followed by a washout and incubation in fresh medium. | |
| Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Maintain Low Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is below 0.5%, and preferably below 0.1%.2. Include a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your this compound-treated group to differentiate between compound-specific effects and solvent-induced toxicity. | |
| Altered Cell Morphology | Cellular Stress: Changes in cell shape, detachment from the culture surface, or vacuolization can be signs of cellular stress or the initiation of apoptosis. | 1. Microscopic Examination: Regularly monitor your cells under a microscope for any morphological changes after treatment with this compound.2. Lower this compound Concentration or Incubation Time: If morphological changes are observed, reduce the concentration of this compound or shorten the incubation period. |
| Inconsistent or Irreproducible Results | Cell Passage Number: The physiological state and responsiveness of cells can change with increasing passage numbers. | 1. Use Low Passage Number Cells: Whenever possible, use cells with a low passage number for your experiments.2. Maintain Consistent Cell Culture Practices: Standardize your cell seeding density, media composition, and overall culture conditions to ensure consistency between experiments. |
| Mycoplasma Contamination: Mycoplasma can alter cellular responses and affect the outcome of your experiments. | 1. Regularly Test for Mycoplasma: Periodically test your cell cultures for mycoplasma contamination.2. Quarantine and Treat or Discard Contaminated Cultures: If a culture is found to be positive for mycoplasma, either treat it with appropriate antibiotics or discard it to prevent cross-contamination. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Channel | EC50 (nM) | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 | 109 | - | |
| KCa2.3 | 4,400 | ~40-fold | |
| KCa2.2 | 6,800 | ~62-fold | |
| KCa2.1 | 8,700 | ~80-fold |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the potential cytotoxicity of this compound in an adherent cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare vehicle controls containing the same final concentrations of DMSO.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps to detect apoptosis induced by this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Mandatory Visualizations
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of KCa Channel Activators: SKA-121 vs. SKA-31
This guide provides a detailed comparison of SKA-121 and SKA-31, two positive gating modulators of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1). These channels are crucial in regulating membrane potential and calcium signaling in both excitable and non-excitable cells, making them important therapeutic targets for conditions like hypertension.[1] This document is intended for researchers and drug development professionals, offering a comprehensive overview of their comparative efficacy, selectivity, and underlying mechanisms, supported by experimental data.
Comparative Efficacy and Selectivity
SKA-31 is a potent activator of both KCa2 and KCa3.1 channel subtypes.[1][2] Subsequent structure-activity relationship studies on the benzothiazole pharmacophore of SKA-31 led to the development of this compound, an analog with enhanced selectivity for the KCa3.1 channel.[3] this compound exhibits a 41-fold greater selectivity for KCa3.1 over KCa2.3 channels.
The table below summarizes the half-maximal effective concentrations (EC50) of both compounds on their primary targets, as determined by electrophysiological studies.
| Compound | Target Channel | EC50 | Selectivity (over KCa2.3) | Reference |
| This compound | KCa3.1 | 109 ± 14 nM | 41-fold | |
| KCa2.3 | 4.4 ± 1.6 µM | - | ||
| SKA-31 | KCa3.1 | 260 nM | ~11-fold | |
| KCa2.1 | 2.9 µM | - | ||
| KCa2.2 | 1.9 µM | - | ||
| KCa2.3 | 2.9 µM | - |
Mechanism of Action and Signaling Pathway
Both this compound and SKA-31 act as positive gating modulators of KCa channels. Their binding site is located at the interface between calmodulin (CaM) and the channel's calmodulin-binding domain (CaM-BD). By binding to this site, they increase the channel's sensitivity to intracellular calcium (Ca2+), effectively shifting the calcium-concentration response curve to the left. This means the channels can be activated at lower intracellular Ca2+ concentrations.
In the vascular endothelium, the activation of KCa2.3 and KCa3.1 channels by agonists like acetylcholine or bradykinin, or by pharmacological activators like SKA compounds, leads to an efflux of potassium (K+) ions. This efflux causes hyperpolarization of the endothelial cell membrane. This electrical signal, known as endothelium-derived hyperpolarization (EDH), is transmitted to the adjacent vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation. This mechanism contributes to the regulation of vascular tone and blood pressure.
Experimental Protocols
The efficacy and selectivity data for this compound and SKA-31 are primarily derived from whole-cell patch-clamp electrophysiology experiments.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human KCa channel subtypes (e.g., KCa3.1 or KCa2.3). A co-transfected fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells for recording.
2. Whole-Cell Patch-Clamp Electrophysiology:
-
Objective: To measure the ion current flowing through the KCa channels in response to the compound and varying intracellular Ca2+ concentrations.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose; pH adjusted to 7.4.
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2. Free Ca2+ concentration is buffered to a specific value (e.g., 250 nM) to establish a baseline current.
-
-
Procedure:
-
A glass micropipette filled with the intracellular solution is brought into contact with a transfected cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain "whole-cell" access, allowing control of the intracellular environment and measurement of total channel current.
-
The cell is voltage-clamped at a specific holding potential (e.g., -80 mV).
-
The compound (this compound or SKA-31) is applied to the extracellular solution at various concentrations.
-
The resulting increase in outward K+ current is measured.
-
Concentration-response curves are generated to calculate the EC50 value for each compound on each channel subtype.
-
In Vivo Effects
The differential selectivity of these compounds has implications for their systemic effects. In animal models, both SKA-31 and this compound have been shown to lower mean arterial blood pressure. For instance, this compound (100 mg/kg, i.p.) significantly lowers blood pressure in wild-type mice but not in mice lacking the KCa3.1 channel (KCa3.1-/-), confirming its in vivo target specificity. The more selective nature of this compound makes it a more precise tool for investigating the specific physiological roles of KCa3.1 channels, distinguishing their functions from those of KCa2 channels.
Conclusion
Both SKA-31 and this compound are valuable pharmacological tools for studying KCa channels. SKA-31 serves as a potent, broad-spectrum activator for both KCa2.x and KCa3.1 subtypes. This compound, a direct evolution of SKA-31, offers significantly higher selectivity for KCa3.1. This enhanced selectivity makes this compound a superior probe for dissecting the specific contributions of KCa3.1 channels to physiological and pathophysiological processes, representing a more refined tool for targeted drug development efforts.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKA 31 | KCa3.1 channel activator | Hello Bio [hellobio.com]
- 3. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
SKA-121: A Comparative Guide to its Specificity as a KCa3.1 Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SKA-121's specificity against other ion channel modulators, supported by experimental data. This compound is a positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). Its high selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of KCa3.1 channels.
Data Presentation: Specificity of this compound and Other Modulators
The following tables summarize the half-maximal effective concentrations (EC50) of this compound and other less selective ion channel modulators against a panel of potassium channels. Lower EC50 values indicate higher potency.
Table 1: Potency and Selectivity of KCa Channel Modulators
| Compound | KCa3.1 (IKCa1) EC50 (nM) | KCa2.1 (SK1) EC50 (nM) | KCa2.2 (SK2) EC50 (nM) | KCa2.3 (SK3) EC50 (nM) | Selectivity for KCa3.1 over KCa2.3 |
| This compound | 109[1][2] | 8,700[3] | 6,800[3] | 4,400[1] | ~40-fold |
| SKA-31 | 260 | 2,900 | 1,900 | 2,900 | ~11-fold |
| NS309 | ~20 | ~600 | Not Reported | ~600 | ~30-fold |
| EBIO | ~30,000 | ~300,000 | ~300,000 | ~300,000 | ~10-fold |
Table 2: Off-Target Selectivity of this compound
| Ion Channel Family | Representative Channels Tested | Selectivity over KCa3.1 |
| Voltage-gated K+ (KV) | KV1.3, KV2.1, KV3.1, KV11.1 | 200- to 400-fold |
| Voltage-gated Na+ (NaV) | NaV1.2, NaV1.4, NaV1.5, NaV1.7 | 200- to 400-fold |
| Voltage-gated Ca2+ (CaV) | CaV1.2 | 200- to 400-fold |
Experimental Protocols
The data presented above were primarily generated using the whole-cell patch-clamp electrophysiology technique.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of ion channel modulators by measuring ion channel currents in response to varying concentrations of the compound.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the gene encoding the specific ion channel subunit of interest (e.g., KCa3.1, KCa2.3).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution containing a known concentration of free Ca2+ (e.g., 250 nM) to activate the KCa channels.
-
Recording: A micropipette is brought into contact with a single transfected cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for the measurement of currents across the entire cell membrane.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV) and then subjected to voltage ramps or steps to elicit ion channel currents.
-
Compound Application: The test compound (e.g., this compound) is applied to the external solution bathing the cell at various concentrations. The effect of the compound on the ion channel current is recorded.
-
Data Analysis: The increase in current amplitude is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated. Selectivity is determined by comparing the EC50 values for the target channel versus other off-target channels.
Mandatory Visualizations
Signaling Pathway of KCa3.1 Activation and Modulation
Caption: KCa3.1 channel activation pathway and the modulatory role of this compound.
Experimental Workflow for Determining Ion Channel Modulator Specificity
Caption: Workflow for assessing the specificity of an ion channel modulator like this compound.
References
Comparative Guide to the Cross-Reactivity of SKA-121 with Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potassium channel activator SKA-121 with other relevant compounds, focusing on its cross-reactivity profile. The information is intended to assist researchers in evaluating the selectivity of this compound for its primary target, the intermediate-conductance calcium-activated potassium channel (KCa3.1), and its potential off-target effects on other potassium channels.
Executive Summary
This compound is a potent and selective positive allosteric modulator of KCa3.1 channels.[1][2][3][4][5] Experimental data demonstrates its significant selectivity for KCa3.1 over small-conductance calcium-activated potassium (KCa2.x) channels and a wide range of other voltage-gated ion channels, including KV, NaV, and CaV channels. This high selectivity makes this compound a valuable tool for studying the physiological roles of KCa3.1 and a promising candidate for therapeutic development where specific activation of KCa3.1 is desired. In comparison to older KCa channel activators like SKA-31, NS309, and EBIO, this compound offers a significantly improved selectivity profile.
Data Presentation: Cross-Reactivity of KCa Channel Activators
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other KCa channel activators on various potassium channel subtypes. Lower EC50 values indicate higher potency.
| Compound | KCa3.1 (IK) EC50 | KCa2.1 (SK1) EC50 | KCa2.2 (SK2) EC50 | KCa2.3 (SK3) EC50 | Selectivity (KCa2.3/KCa3.1) | Off-Target Effects |
| This compound | 109 nM | 8,700 nM | 6,800 nM | 4,400 nM | ~40-fold | 200- to 400-fold selective over representative KV, NaV, and CaV channels. |
| SKA-31 | 260 nM | 2,900 nM | 1,900 nM | 2,900 nM | ~11-fold | Affects NaV channels at concentrations ≥ 25 µM. |
| NS309 | ~10-20 nM | ~600 nM (for KCa2 channels) | ~600 nM (for KCa2 channels) | ~600 nM (for KCa2 channels) | ~30-60-fold | Inhibits KV11.1 (hERG) at 1 µM. |
| EBIO | ~30 µM | ~300 µM (for KCa2 channels) | ~300 µM (for KCa2 channels) | ~300 µM (for KCa2 channels) | ~10-fold | Less potent and selective compared to other listed compounds. |
Experimental Protocols
The data presented in this guide were primarily generated using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to chemical compounds.
Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol is a synthesized representation of standard methods used for assessing the activity of KCa channel modulators on heterologously expressed potassium channels.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.
-
Transfection: Stably or transiently transfect HEK293 cells with plasmids encoding the specific human potassium channel α-subunit of interest (e.g., KCa3.1, KCa2.1, KCa2.2, KCa2.3, KV1.3, etc.). Co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.56 CaCl₂ (to achieve a final free [Ca²⁺] of 250 nM). The pH is adjusted to 7.2 with KOH, and the osmolarity is adjusted to ~290 mOsm.
-
External (Bath) Solution (in mM): 160 Na-aspartate, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.
-
Compound Preparation: this compound and other modulators are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-30 mM). Serial dilutions are then made in the external solution to achieve the desired final concentrations. The final DMSO concentration in the recording chamber should be kept low (e.g., <0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1440A), and a micromanipulator is used.
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: After forming a giga-ohm seal between the pipette tip and the cell membrane, a brief suction pulse is applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit KCa currents, a voltage ramp protocol is applied, typically from -120 mV to +40 mV over 200 ms, every 10 seconds.
-
For voltage-gated channels (KV, NaV, CaV), specific voltage step protocols are used to elicit activation and inactivation currents, tailored to the specific channel being studied.
-
-
Data Acquisition and Analysis:
-
Currents are recorded and digitized for offline analysis.
-
The peak current amplitude at a specific voltage (e.g., +40 mV for KCa channels) is measured before and after the application of the compound.
-
Concentration-response curves are generated by plotting the percentage of current potentiation against the compound concentration.
-
The EC50 values are determined by fitting the concentration-response data to the Hill equation.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of KCa channel activation and the experimental workflow for assessing compound selectivity.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirming the Hypotensive Effects of SKA-121 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hypotensive effects of SKA-121, a selective activator of the intermediate-conductance calcium-activated potassium channel (KCa3.1), with established antihypertensive agents from different drug classes. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic for hypertension.
Comparative Analysis of Hypotensive Efficacy
The following table summarizes the in vivo hypotensive effects of this compound compared to an ACE inhibitor (Captopril), an angiotensin receptor blocker (Losartan), and a calcium channel blocker (Amlodipine).
Disclaimer: The data presented below is compiled from separate studies. Experimental conditions, including animal models, drug administration routes, and measurement techniques, may vary between studies. Therefore, a direct comparison of the absolute magnitude of blood pressure reduction should be interpreted with caution.
| Compound | Drug Class | Animal Model | Dose | Route of Administration | Change in Blood Pressure (mmHg) | Reference |
| This compound | KCa3.1 Activator | Normotensive Mice | 100 mg/kg | Intraperitoneal (i.p.) | ↓ ~20 (Mean Arterial Pressure) | [1] |
| Hypertensive Mice | 100 mg/kg | Intraperitoneal (i.p.) | ↓ ~25 (Mean Arterial Pressure) | [1] | ||
| Captopril | ACE Inhibitor | Conscious Mice | 40 mg/kg/day | Intravenous (i.v.) Infusion | ↓ ~56 (Mean Arterial Pressure) | [2] |
| J129 Sv Mice | 120 mg/kg/day | In drinking water | ↓ 47 (Systolic Blood Pressure) | [3] | ||
| Bk2r-/- Mice | 120 mg/kg/day | In drinking water | ↓ 65 (Systolic Blood Pressure) | [3] | ||
| Losartan | Angiotensin Receptor Blocker (ARB) | Normotensive Rats | 10 mg/kg/day | Intravenous (i.v.) Infusion | ↓ ~15 (Mean Arterial Pressure) | |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | Intravenous (i.v.) Infusion | ↓ ~25 (Mean Arterial Pressure) | |||
| Amlodipine | Calcium Channel Blocker (CCB) | Cor-/- Mice (0.3% NaCl diet) | 1.5 mg/kg/day | Intraperitoneal (i.p.) | Significant reduction in Systolic Blood Pressure | |
| Hypertensive Patients | 10 mg/day | Oral | ↓ ~11.5-13.3 (Systolic Blood Pressure) |
Experimental Protocols
A detailed methodology for a representative in vivo study to assess the hypotensive effects of a test compound like this compound is provided below.
In Vivo Hypotensive Study in Rodents
1. Animal Model:
-
Species: Male C57Bl/6J mice (or a relevant hypertensive model such as spontaneously hypertensive rats - SHR).
-
Age: 10-12 weeks.
-
Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
2. Compound Preparation and Administration:
-
This compound Formulation: For intraperitoneal (i.p.) injection, this compound is dissolved in a vehicle solution, such as a mixture of peanut oil and DMSO (e.g., 9:1 v/v). For intravenous (i.v.) administration, this compound can be dissolved in a vehicle like 10% Cremophor EL in phosphate-buffered saline.
-
Comparator Drug Formulation: Captopril, Losartan, and Amlodipine are formulated based on their solubility and the intended route of administration, often in saline or another appropriate vehicle.
-
Administration: The compound or vehicle is administered via the desired route (e.g., i.p., i.v., or oral gavage) at a specified volume.
3. Blood Pressure Measurement:
-
Method: Continuous blood pressure monitoring is achieved using radiotelemetry, which is considered the gold standard for conscious, freely moving animals. This method avoids the stress artifacts associated with restraint. Alternatively, the tail-cuff method can be used for repeated, non-invasive measurements.
-
Surgical Implantation (Telemetry):
- Anesthetize the animal (e.g., with isoflurane).
- Surgically implant the telemetry transmitter subcutaneously or in the peritoneal cavity.
- Insert the pressure-sensing catheter into a major artery (e.g., carotid or femoral artery) and secure it.
- Allow the animal to recover from surgery for at least 5-7 days before the experiment.
-
Data Acquisition:
- Record baseline blood pressure for a sufficient period before compound administration.
- Administer the test compound or vehicle.
- Continuously record blood pressure and heart rate for a defined period post-administration to capture the onset, magnitude, and duration of the hypotensive effect.
4. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the baseline for each animal.
-
Compare the changes in blood pressure between the compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway for Vasodilation
Caption: KCa3.1 activation by this compound leads to vasodilation.
Experimental Workflow for In Vivo Hypotensive Studiesdot
References
- 1. Pharmacological activation of KCa3.1/KCa2.3 channels produces endothelial hyperpolarization and lowers blood pressure in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Cardiovascular Function in Primary Hypertension in Rat by SKA-31, an Activator of KCa2.x and KCa3.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
SKA-121: A Comparative Guide to its Efficacy in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
SKA-121 is a potent and selective positive modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and fibrosis. This guide provides a comprehensive comparison of this compound's efficacy across different cellular contexts, supported by available experimental data.
Efficacy of this compound on KCa Ion Channels
The primary mechanism of action of this compound is the positive modulation of the KCa3.1 channel. Its selectivity has been evaluated against other members of the calcium-activated potassium channel family. The half-maximal effective concentrations (EC50) for this compound on different KCa channels are summarized below.
| Ion Channel | Cell Line (Expression System) | EC50 (nM) |
| KCa3.1 | COS-7 | 109 |
| KCa2.1 | COS-7 | 8700 |
| KCa2.2 | COS-7 | 6800 |
| KCa2.3 | COS-7 | 4400 |
Data sourced from electrophysiological studies on transiently transfected COS-7 cells.
The data clearly demonstrates the high selectivity of this compound for the KCa3.1 channel, with significantly lower potency against KCa2.1, KCa2.2, and KCa2.3 channels.
Potential Efficacy in Cancer Cell Lines
While direct comparative studies of this compound's anti-proliferative or cytotoxic effects across a broad panel of cancer cell lines are not extensively available in the public domain, the known role of its target, KCa3.1, in cancer biology suggests its potential efficacy in specific cancer types.
KCa3.1 is known to be overexpressed in several cancers, including glioblastoma and hepatocellular carcinoma, where it is implicated in promoting cell proliferation and migration.[1] Therefore, as a potent KCa3.1 activator, this compound may influence the behavior of these cancer cells. Further research is required to determine the precise effects and establish quantitative measures of efficacy, such as IC50 values for cell viability or migration.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of ion channels, such as KCa3.1, in the cell membrane and to determine the effect of compounds like this compound.
Objective: To determine the EC50 of this compound on KCa channels.
Cell Preparation:
-
COS-7 cells are transiently transfected with plasmids encoding the specific KCa channel subunit (KCa3.1, KCa2.1, KCa2.2, or KCa2.3).
-
Cells are cultured for 24-48 hours post-transfection to allow for channel expression.
Electrophysiological Recording:
-
An individual transfected cell is identified for recording.
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps or ramps are applied to elicit ion channel currents.
-
This compound is applied at various concentrations to the extracellular solution to determine its effect on channel activity.
-
The current potentiation is measured, and the data is fitted to a dose-response curve to calculate the EC50 value.
Cell Proliferation Assay (e.g., MTT or Resazurin Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation of various cell lines.
Procedure:
-
Cells of interest (e.g., glioblastoma, hepatocellular carcinoma, endothelial, fibroblast cell lines) are seeded in a 96-well plate at a predetermined density.
-
Cells are allowed to adhere and grow for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well.
-
Living cells metabolize the reagent, resulting in a colorimetric or fluorescent change.
-
The absorbance or fluorescence is measured using a plate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values can be calculated if a dose-dependent inhibition is observed.
Cell Migration Assay (e.g., Transwell or Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of a compound on the migratory capacity of cells.
Objective: To determine the effect of this compound on the migration of various cell lines.
Transwell Assay Protocol:
-
A Transwell insert with a porous membrane is placed in a well of a culture plate.
-
The lower chamber is filled with a medium containing a chemoattractant.
-
Cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber.
-
The plate is incubated for a period that allows for cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
Wound Healing (Scratch) Assay Protocol:
-
Cells are grown to a confluent monolayer in a culture dish.
-
A scratch is made through the monolayer with a sterile pipette tip to create a "wound".
-
The cells are washed to remove debris, and fresh medium containing this compound or a vehicle control is added.
-
The closure of the wound is monitored and imaged at different time points.
-
The rate of wound closure is quantified to assess cell migration.
Visualizations
Signaling Pathway of KCa3.1 Activation and Downstream Effects
References
comparative analysis of SKA-121 and NS309
A Comparative Analysis of SKA-121 and NS309: Selective vs. Broad-Spectrum KCa Channel Activation
For researchers in pharmacology and drug development, the precise modulation of ion channels is a critical aspect of designing targeted therapies. Calcium-activated potassium (KCa) channels, which play pivotal roles in regulating neuronal excitability, vascular tone, and immune responses, are particularly important targets. This guide provides a detailed comparative analysis of two well-characterized KCa channel activators: this compound and NS309. While both compounds potentiate KCa channel activity, they exhibit distinct selectivity profiles, making them suitable for different research applications.
Introduction to this compound and NS309
This compound is a positive allosteric modulator highly selective for the intermediate-conductance KCa3.1 channel.[1][2] In contrast, NS309 is a broader-spectrum activator, potentiating both small-conductance (KCa2) and intermediate-conductance (KCa3.1) channels.[3][4] This fundamental difference in selectivity dictates their respective utility in experimental and potentially therapeutic contexts.
Quantitative Performance Analysis
The following tables summarize the key performance characteristics of this compound and NS309 based on available experimental data.
Table 1: Potency of this compound and NS309 on KCa Channels
| Compound | Target Channel | EC50 |
| This compound | KCa3.1 | 109 nM[1] |
| KCa2.3 | 4.4 µM | |
| NS309 | KCa3.1 (IK) | 10-90 nM |
| KCa2 (SK) | 0.12-1.2 µM | |
| hSK3 | 150 nM |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Selectivity Notes |
| This compound | KCa3.1 | ~40-fold selective for KCa3.1 over KCa2.3. 200 to 400-fold selective over representative KV and NaV channels. |
| NS309 | KCa2 and KCa3.1 | Non-selective activator of KCa2 and KCa3.1 channels. Displays no activity at BK channels. More potent on KCa3.1 than KCa2 channels. |
Mechanism of Action and Signaling Pathways
Both this compound and NS309 act as positive allosteric modulators of KCa channels, meaning they increase the open probability of the channel in the presence of intracellular calcium. This leads to an efflux of potassium ions from the cell, causing membrane hyperpolarization.
Figure 1: General signaling pathway for KCa channel activation by this compound and NS309.
The primary distinction in their mechanism lies at the binding site. Structural studies have suggested that the selectivity of this compound for KCa3.1 is due to specific interactions with residues within the calmodulin-binding domain of the channel, such as R362, which are not conserved in KCa2 channels. NS309 binds in a different orientation within this pocket, allowing it to activate both channel subtypes.
Experimental Workflows and Protocols
To aid researchers in designing experiments to evaluate these compounds, we provide the following detailed protocols for key applications.
Electrophysiological Characterization of Channel Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound and NS309 on KCa channel currents.
Figure 2: Workflow for electrophysiological analysis of KCa channel activators.
Experimental Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the KCa channel of interest (e.g., HEK293 cells expressing human KCa3.1 or KCa2.3).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 300 nM) (pH 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV and apply voltage ramps or steps to elicit KCa currents.
-
Record baseline currents in the external solution.
-
Perfuse the cells with the external solution containing the desired concentration of this compound or NS309.
-
Record currents in the presence of the compound until a steady-state effect is observed.
-
To determine the EC50, apply a range of concentrations and measure the potentiation of the current at each concentration.
-
Wash out the compound with the external solution to assess the reversibility of the effect.
-
-
Data Analysis: Measure the peak or steady-state current amplitude at a specific voltage. Normalize the compound-induced current to the baseline current and plot the concentration-response data to calculate the EC50 value.
In Vitro Vasodilation Assay
This protocol outlines a method to assess the vasodilatory effects of this compound and NS309 on isolated arterial rings.
Experimental Protocol:
-
Tissue Preparation: Isolate arterial segments (e.g., coronary or mesenteric arteries) from a suitable animal model and cut them into 2-3 mm rings. Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Contraction: Pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine or serotonin to induce a stable submaximal contraction.
-
Compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound or NS309 to the organ bath.
-
Measurement: Record the changes in isometric tension. Vasodilation is measured as the percentage relaxation of the pre-induced contraction.
-
Data Analysis: Plot the concentration-response curve for the relaxation induced by each compound and calculate the EC50 for vasodilation.
In Vivo Neuroprotection Assay (Traumatic Brain Injury Model)
This protocol is based on studies evaluating the neuroprotective effects of NS309 in a rodent model of traumatic brain injury (TBI).
Experimental Protocol:
-
Animal Model: Use a controlled cortical impact (CCI) model of TBI in rodents.
-
Compound Administration: Administer NS309 (e.g., 2 mg/kg) via intraperitoneal injection at a defined time point relative to the injury (e.g., 30 minutes before or up to 4 hours after). The vehicle control would be a saline solution with a small percentage of DMSO.
-
Behavioral Assessment: At various time points post-injury, assess neurological function using tests such as the beam balance and prehensile traction tests.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brain tissue. Perform histological staining (e.g., TUNEL staining for apoptosis) to quantify the extent of neuronal damage and cell death in the injured brain region.
-
Data Analysis: Compare the neurological scores and the extent of neuronal damage between the vehicle-treated and NS309-treated groups.
Summary and Conclusion
This compound and NS309 are both valuable pharmacological tools for studying the function of KCa channels. The choice between them should be guided by the specific research question.
-
This compound is the compound of choice for studies specifically investigating the role of the KCa3.1 channel in isolation. Its high selectivity makes it ideal for dissecting the physiological and pathophysiological functions of this particular channel without the confounding effects of KCa2 activation.
-
NS309 is a potent activator of both KCa2 and KCa3.1 channels and is therefore useful for studying processes where both channel subtypes are thought to be involved, such as in certain types of neuroprotection and vasodilation.
By understanding the distinct pharmacological profiles of these two compounds and employing the appropriate experimental protocols, researchers can effectively probe the intricate roles of KCa channels in health and disease.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-activated potassium channels and nitrate-induced vasodilation in human coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCa2 channels activation prevents [Ca2+]i deregulation and reduces neuronal death following glutamate toxicity and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SKA-121: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SKA-121, a positive allosteric modulator of KCa3.1 channels. The following procedures are based on general principles of laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols and compliance with local, state, and federal regulations.
Quantitative Data for this compound
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 198.23 g/mol | [1] |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 1820708-73-3 | |
| EC₅₀ for KCa3.1 | 109 nM | |
| EC₅₀ for KCa2.3 | 4.4 µM | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 50 mM | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound
As no specific disposal instructions from the manufacturer were found in the provided search results, the following protocol is based on standard practices for the disposal of solid and dissolved chemical waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous chemical waste container. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, labeled liquid hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of as solid chemical waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (5-Methylnaphth[2,1-d]oxazol-2-amine)," the concentration (if in solution), and the primary solvent (e.g., DMSO, ethanol).
4. Decontamination of Glassware and Surfaces:
-
Glassware that has been in contact with this compound should be decontaminated before washing.
-
Rinse the glassware with a suitable solvent in which this compound is soluble, such as ethanol or DMSO. Collect this rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
Decontaminate work surfaces with an appropriate cleaning agent.
5. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly sealed to prevent leakage or evaporation.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific waste disposal procedures and adhere to all applicable local, state, and federal regulations.
References
Personal protective equipment for handling SKA-121
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of SKA-121. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
This compound, with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine, is a selective positive allosteric modulator of the KCa3.1 potassium channel.[1] It is intended for research use only and should not be used in humans.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀N₂O | R&D Systems |
| Molecular Weight | 198.23 g/mol | R&D Systems |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | Soluble to 100 mM in DMSOSoluble to 50 mM in ethanol | R&D Systems |
| Storage Temperature | -20°C | R&D Systems |
| CAS Number | 1820708-73-3 | R&D Systems |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on general best practices for handling potent, small-molecule research compounds.
| PPE Category | Minimum Requirement |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended when handling stock solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. |
Operational Plans: Handling and Storage
Handling:
-
Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when working with the solid compound or preparing stock solutions.
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Solution Preparation: Prepare solutions in a fume hood. Given its solubility, this compound is often dissolved in DMSO or ethanol.[3]
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Store this compound at -20°C in a tightly sealed container.[3]
-
Keep in a dry and well-ventilated place.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Waste Categorization: Classify waste containing this compound as chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Solvent Waste: Waste solutions of this compound in solvents like DMSO should be collected in a designated solvent waste container.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves) should be placed in a sealed bag and disposed of as solid chemical waste.
-
Disposal Vendor: Utilize a licensed chemical waste disposal company for final disposal.
Experimental Protocols
The following are examples of experimental methodologies involving this compound, based on available literature.
In Vitro Electrophysiology:
-
Objective: To determine the effect of this compound on KCa channel activity.
-
Methodology:
-
Utilize whole-cell patch-clamp electrophysiology on cells expressing the target ion channel (e.g., KCa3.1).
-
Prepare an internal solution containing a known concentration of free Ca²⁺ (e.g., 250 nM).
-
Apply this compound at various concentrations to the cells to generate a seven-point concentration-response curve.
-
Measure the potentiation of calcium-evoked KCa currents.
-
In Vivo Murine Studies:
-
Objective: To assess the effect of this compound on blood pressure in mice.
-
Methodology:
-
Use twelve-week-old male C57Bl/6J mice.
-
For intravenous (i.v.) administration, dissolve this compound at 5 mg/mL in a vehicle solution of 10% CremophorEL and 90% phosphate-buffered saline.
-
Inject the solution into the tail vein at a dose of 10 mg/kg.
-
For intraperitoneal (i.p.) administration, a vehicle of peanut oil/DMSO (9:1 v/v) can be used.
-
Monitor mean arterial blood pressure using telemetry.
-
Collect blood samples at various time points via the saphenous vein or through terminal cardiac puncture under anesthesia.
-
Workflow and Pathway Diagrams
Caption: Standard laboratory workflow for handling this compound.
Caption: Proposed mechanism of action for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
